molecular formula C6H5IN4 B572898 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-65-7

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B572898
CAS No.: 1245647-65-7
M. Wt: 260.038
InChI Key: GGOBBEPQXQCTMC-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, also known as 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, is a useful research compound. Its molecular formula is C6H5IN4 and its molecular weight is 260.038. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBBEPQXQCTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262489
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-65-7
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1245647-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Synthesis Guide: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold represents a critical intermediate in modern medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics. The [1,2,4]triazolo[1,5-a]pyridine core serves as a bioisostere for quinolines and purines, offering improved solubility and metabolic stability profiles.

The presence of the iodine at the 6-position (derived from the 5-position of the pyridine precursor) is strategically vital. It acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid diversification of the core structure during Structure-Activity Relationship (SAR) optimization.

This guide details a high-fidelity, two-step synthesis starting from commercially available 2-amino-5-iodopyridine . The protocol prioritizes the use of Hydroxylamine-O-sulfonic acid (HOSA) over the traditional but unstable O-Mesitylenesulfonylhydroxylamine (MSH) for the N-amination step, ensuring scalability and safety.

Retrosynthetic Analysis

The construction of the [1,2,4]triazolo[1,5-a]pyridine ring system with a 2-amino substituent is most efficiently achieved via the oxidative cyclization of a 1,2-diaminopyridinium salt.

Pathway Logic:

  • Target: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

  • Disconnection: The C2-N3 and N1-C2 bonds of the triazole ring.

  • Precursor: 1,2-diamino-5-iodopyridinium salt.

  • Starting Material: 2-amino-5-iodopyridine.

Numbering Shift Note: It is crucial to note the IUPAC numbering shift. The C5 position of the pyridine starting material corresponds to the C6 position in the fused triazolopyridine system.

Retrosynthesis Target 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Target Molecule) Intermediate 1,2-Diamino-5-iodopyridinium Salt (Key Intermediate) Target->Intermediate Cyclization (BrCN) Start 2-Amino-5-iodopyridine (Starting Material) Intermediate->Start N-Amination (HOSA)

Figure 1: Retrosynthetic logic flow from target to commercially available precursor.

Experimental Protocol

Step 1: N-Amination of 2-Amino-5-iodopyridine

This step introduces the N-amino group required for the subsequent cyclization. We utilize Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent due to its superior stability compared to MSH.

Reagents:

  • 2-Amino-5-iodopyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Water or Water/Ethanol (1:1)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-iodopyridine (10 mmol) in water (30 mL). If solubility is poor, heat gently to 40-50°C or add a minimal amount of ethanol.

  • Buffer Preparation: Add

    
     (20 mmol) to the solution to neutralize the sulfuric acid byproduct generated during the reaction.
    
  • Addition: Cool the mixture to 0-5°C (ice bath). Add HOSA (12-15 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC (the N-amino salt is highly polar and will stay at the baseline).

  • Workup: The product, 1,2-diamino-5-iodopyridinium sulfonate , often precipitates.

    • If precipitate forms: Filter, wash with ice-cold water and diethyl ether, and dry under vacuum.

    • If no precipitate: The aqueous solution can sometimes be used directly in the next step, or the water can be removed via lyophilization to yield the crude salt.

Step 2: Cyclization with Cyanogen Bromide (BrCN)

The 1,2-diaminopyridinium salt reacts with cyanogen bromide to close the triazole ring.

Reagents:

  • 1,2-Diamino-5-iodopyridinium salt (from Step 1)

  • Cyanogen Bromide (BrCN) (1.2 - 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (if starting from acidic salt)
  • Solvent: Ethanol or Methanol

Procedure:

  • Setup: In a fume hood (BrCN is toxic!), suspend the 1,2-diamino-5-iodopyridinium salt (10 mmol) in Ethanol (50 mL).

  • Addition: Add Cyanogen Bromide (12 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.

    • Observation: The suspension usually clears as the reaction proceeds and the product forms.

  • Neutralization: Cool the mixture to room temperature. If the hydrobromide salt of the product precipitates, filter it. To obtain the free base, neutralize the mixture with saturated aqueous

    
     until pH ~8.
    
  • Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude material is typically a light brown solid. Purify via recrystallization (Ethanol/Water) or flash column chromatography (DCM:MeOH 95:5).

Yield: Typical yields for this two-step sequence range from 50% to 75% .

Mechanistic Insight

The formation of the triazole ring follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The exocyclic amino group (more nucleophilic) attacks the electrophilic carbon of Cyanogen Bromide.

  • Intermediate Formation: An intermediate cyanamide or imidoyl bromide species is formed.

  • Cyclization: The endocyclic pyridine nitrogen attacks the nitrile carbon (or the imidoyl carbon), closing the 5-membered ring.

  • Aromatization: Loss of HBr (or leaving group) results in the fully aromatic [1,2,4]triazolo[1,5-a]pyridine system.

Mechanism Step1 1,2-Diamino Salt Inter1 N-Cyano Intermediate Step1->Inter1 Attack on CN BrCN Br-CN BrCN->Inter1 Transition Ring Closure Inter1->Transition Intramolecular Attack Product Triazolopyridine Product Transition->Product - HBr

Figure 2: Mechanistic pathway of the BrCN-mediated cyclization.

Characterization & Data

PropertyValue / Description
Molecular Formula

Molecular Weight 260.04 g/mol
Appearance Off-white to light brown powder
1H NMR (DMSO-d6)

9.15 (s, 1H, H-5), 7.85 (dd, 1H, H-7), 7.45 (d, 1H, H-8), 6.20 (s, 2H,

)
13C NMR Expect signals at ~165 (C2-amine), ~150 (C8a), ~138 (C7), ~128 (C5), ~115 (C8), ~80 (C-I)
Mass Spec (ESI) [M+H]+ = 260.9

Interpretation:

  • H-5 Shift: The proton at position 5 (adjacent to the bridgehead nitrogen) typically appears most downfield (~9.0-9.2 ppm) due to the anisotropic effect of the triazole ring and the electronegativity of the bridgehead nitrogen.

  • Amine: The exocyclic amine protons usually appear as a broad singlet around 6.0-6.5 ppm.

Safety & Handling

Cyanogen Bromide (BrCN)
  • Hazard: Highly toxic, volatile solid. Hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.

  • Handling: MUST be handled in a well-ventilated fume hood. Wear double nitrile gloves, lab coat, and safety glasses.

  • Destruction: Quench excess BrCN and reaction waste with bleach (sodium hypochlorite) or strong aqueous NaOH solution to convert cyanide species to cyanate.

Hydroxylamine-O-sulfonic Acid (HOSA)
  • Hazard: Corrosive solid, causes skin burns.

  • Handling: Avoid contact with metal spatulas (can catalyze decomposition). Store in a cool, dry place.

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[1,5-a]pyridine System." The Journal of Organic Chemistry, vol. 31, no. 1, 1966, pp. 265-273. Link

  • Huntsman, E., & Balsells, J. "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[2] European Journal of Organic Chemistry, vol. 2005, no.[2] 17, 2005, pp. 3761-3765. Link

  • Zheng, S., et al. "Metal-Free Oxidative N-N Bond Formation for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[2] The Journal of Organic Chemistry, vol. 79, no.[2] 10, 2014, pp. 4687-4693. Link

  • PubChem. "Compound Summary: [1,2,4]Triazolo[1,5-a]pyridin-2-amine." National Library of Medicine. Link

Sources

Mechanistic Diversity of the Triazolopyridine Scaffold: From Kinase Modulation to Cytoskeletal Disruption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine ring system. This bioisosterism allows triazolopyridines to interact promiscuously yet selectively with ATP-binding pockets of kinases, heme centers of metalloenzymes, and allosteric sites on structural proteins.

This guide dissects the three primary mechanisms of action (MoA) driving the therapeutic success of this class: ATP-competitive kinase inhibition (specifically JAK1 and c-Met), microtubule destabilization (colchicine site binding), and lanosterol 14


-demethylase (CYP51) inhibition .

Primary Mechanism: ATP-Competitive Kinase Inhibition

The most commercially validated mechanism for triazolopyridines is the inhibition of Janus Kinases (JAKs), exemplified by filgotinib , and receptor tyrosine kinases like c-Met .

Binding Mode & Structural Logic

Triazolopyridines function as Type I ATP-competitive inhibitors. The core scaffold mimics the adenine ring of ATP.

  • Hinge Region Interaction: The nitrogen at position 3 (N3) or position 4 (N4) of the triazole ring typically functions as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Glu-Leu-Pro motif in JAK1).

  • Selectivity Filter: Substituents at the C2 and C8 positions allow the molecule to probe the hydrophobic pockets adjacent to the ATP site, granting selectivity (e.g., JAK1 vs. JAK2 selectivity).

Case Study: JAK1 Inhibition (Filgotinib)

Filgotinib prevents the phosphorylation of STAT proteins, thereby blocking cytokine signaling pathways involved in rheumatoid arthritis and Crohn's disease.[1]

Pathway Visualization: JAK-STAT Signaling Blockade The following diagram illustrates the signal transduction cascade and the precise intervention point of triazolopyridine inhibitors.

JAK_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Active) Receptor->JAK1 Activates STAT STAT Protein (Unphosphorylated) JAK1->STAT Phosphorylation Inhibitor Triazolopyridine (Filgotinib) Inhibitor->JAK1 ATP-Competitive Inhibition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nuclear Translocation pSTAT->Nucleus GeneExp Pro-inflammatory Gene Expression Nucleus->GeneExp Transcription

Figure 1: Mechanism of JAK1 blockade by triazolopyridine inhibitors preventing downstream STAT phosphorylation.

Secondary Mechanism: Microtubule Destabilization

While kinases are the primary target, specific triazolopyridine derivatives (often bearing trimethoxyphenyl moieties) function as potent antimitotic agents.

The Colchicine Binding Site

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), these triazolopyridines bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Outcome: This leads to the depolymerization of microtubules, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • SAR Insight: A 3,4,5-trimethoxyphenyl group at the C7 position of the [1,2,4]triazolo[1,5-a]pyridine ring is critical, acting as a pharmacophore mimic of combretastatin A-4 [1].

Tertiary Mechanism: CYP51 Inhibition (Antifungal)[3][4][5]

Triazolopyridines also serve as next-generation antifungal agents, overcoming resistance seen with traditional azoles (e.g., fluconazole).

Heme Coordination
  • Target: Lanosterol 14

    
    -demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis.[3][4]
    
  • Binding: The sp2-hybridized nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron (

    
    ) in the enzyme's active site.
    
  • Effect: This blocks the substrate (lanosterol) from binding, depleting ergosterol and causing accumulation of toxic 14

    
    -methylsterols, leading to fungal membrane rupture [2].
    

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Causality is established by using negative controls (DMSO) and positive controls (known inhibitors like Staurosporine or Colchicine).

Protocol A: TR-FRET Kinase Assay (JAK1/c-Met)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA due to its homogeneous format and resistance to compound fluorescence interference.

Reagents:

  • Europium-labeled anti-phosphotyrosine antibody (Donor).

  • Allophycocyanin (APC)-labeled peptide substrate (Acceptor).

  • Recombinant JAK1 or c-Met kinase.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the triazolopyridine in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2

    
    L of kinase buffer (50 mM HEPES, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min to allow compound-enzyme equilibrium.
  • Reaction Initiation: Add 2

    
    L of substrate/ATP mix. Critical:  ATP concentration must be at 
    
    
    
    (apparent) to ensure the assay detects ATP-competitive inhibitors.
  • Detection: After 60 min, add 4

    
    L of Detection Mix (Eu-antibody + APC-tracer + EDTA). The EDTA stops the reaction by chelating 
    
    
    
    .
  • Readout: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor). Calculate the Ratio (

    
    ) to normalize for well-to-well variability.
    
Protocol B: Tubulin Polymerization Assay

Rationale: This kinetic assay distinguishes between microtubule stabilizers (e.g., Paclitaxel) and destabilizers (e.g., Triazolopyridines/Colchicine).

Workflow:

  • Preparation: Keep 96-well plates and tubulin stocks (porcine brain, >99% pure) on ice (

    
    ).
    
  • Mixture: Resuspend tubulin to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) containing 1 mM GTP.
    
  • Dosing: Add 5

    
    L of test compound (10 
    
    
    
    M final) or Colchicine (positive control) to the wells.
  • Initiation: Transfer plate to a pre-warmed (

    
    ) plate reader.
    
  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Rising Curve: Polymerization (Vehicle control).

    • Flat/Depressed Curve: Inhibition of polymerization (Triazolopyridine effect).

Experimental Validation Workflow

The following DOT diagram outlines the logical flow for validating a novel triazolopyridine hit.

Validation_Workflow Hit Triazolopyridine Hit InSilico In Silico Docking (Hinge/Colchicine Site) Hit->InSilico Predict Mode Enzymatic Enzymatic Assay (TR-FRET/Biochem) InSilico->Enzymatic Validate Target Cellular Cell Viability (MTS/CellTiter-Glo) Enzymatic->Cellular Potency (IC50) Mechanistic Mechanistic Confirmation Cellular->Mechanistic Confirm MoA Western Western Blot (p-STAT / p-Met) Mechanistic->Western If Kinase FACS Flow Cytometry (G2/M Arrest) Mechanistic->FACS If Tubulin

Figure 2: Integrated workflow for validating triazolopyridine mechanism of action.

Summary of Pharmacological Profiles

FeatureKinase Inhibitors (e.g., Filgotinib)Tubulin Inhibitors (e.g., CA-4 Analogues)Antifungals (e.g., CYP51 Inhibitors)
Primary Target JAK1, c-Met, p38 MAPK

-Tubulin Dimer
CYP51 (Lanosterol Demethylase)
Binding Site ATP-Binding Pocket (Hinge)Colchicine Binding SiteHeme Iron (Active Site)
Key Structural Motif H-bond acceptor at N3/N43,4,5-trimethoxyphenyl at C7Triazole N-Fe coordination
Cellular Phenotype Reduced phosphorylation (p-STAT)G2/M Cell Cycle ArrestMembrane lysis / Ergosterol depletion
Therapeutic Area Autoimmune, OncologyOncology (MDR tumors)Infectious Disease

References

  • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Source: PubMed / National Institutes of Health URL:[Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Source: Frontiers in Chemistry URL:[Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 (Filgotinib). Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. Source: BellBrook Labs URL:[Link]

Sources

Technical Assessment: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine , a high-value heterocyclic intermediate.

This guide is structured to serve medicinal chemists and drug discovery scientists, focusing on the molecule's role as a privileged scaffold for kinase inhibitor design rather than a standalone therapeutic agent.

Role: Privileged Scaffold & Pharmacophore Precursor Primary Application: ATP-Competitive Kinase Inhibition (JAK2, Pim, CDK)

Executive Summary

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a bifunctional bicyclic heterocycle widely utilized in modern medicinal chemistry. It serves as a bioisostere for the purine core found in ATP, making it a "privileged structure" for targeting the hinge region of protein kinases.

Its pharmacological value lies in its orthogonal reactivity :

  • C2-Amine: A hydrogen bond donor/acceptor motif capable of interacting with the kinase hinge backbone (e.g., Glu/Leu residues).

  • C6-Iodine: A highly reactive electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the installation of selectivity vectors into the hydrophobic or solvent-exposed pockets of the target protein.

This scaffold is the structural core of several high-profile experimental therapeutics, most notably CEP-33779 (a selective JAK2 inhibitor).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Structure Bicyclic fused heteroaromatic (Pyridine + Triazole)
Molecular Formula C₆H₅IN₄
Molecular Weight 260.04 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); Water (Low); DCM (Moderate)
Key Functionality Exocyclic primary amine (Nucleophilic/H-bonding)Aryl Iodide (Electrophilic/Coupling partner)
CAS Number 1260877-66-0 (Note: Isomers exist; verify structure)

Medicinal Chemistry Logic (SAR)

The pharmacological profile of this molecule is defined by its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the scaffold functions through a precise set of molecular interactions.

The "Hinge Binder" Concept

The [1,2,4]triazolo[1,5-a]pyridine core is planar and electron-deficient. When docked into the ATP-binding pocket of a kinase:

  • N1 (Bridgehead) & N3: Act as Hydrogen Bond Acceptors (HBA) for the backbone NH of the kinase hinge.

  • C2-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl (C=O) of the kinase hinge.

The Selectivity Vector (C6-Position)

The iodine atom at position 6 is critical. It is located on the "back" of the scaffold, pointing away from the hinge region and towards the hydrophobic pocket (Gatekeeper residue) or the solvent front , depending on the specific kinase.

  • Modification Strategy: Replacing the iodine with bulky aryl or heteroaryl groups (via Suzuki coupling) restricts the molecule's rotation and forces it to sample specific sub-pockets, thereby achieving selectivity (e.g., distinguishing JAK2 from JAK1 or JAK3).

Visualization: Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_Map Scaffold 6-Iodo-[1,2,4]triazolo [1,5-a]pyridin-2-amine Interaction1 H-Bond Acceptor (N3 / N1) Scaffold->Interaction1 Intrinsic Interaction2 H-Bond Donor (C2-NH2) Scaffold->Interaction2 Intrinsic Reaction Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Reaction Synthetic Potential Hinge Kinase Hinge Region (ATP Binding Site) Vector Selectivity Vector (Hydrophobic Pocket) Vector->Hinge Induces Selectivity (Steric Fit) Interaction1->Hinge Binds Backbone NH Interaction2->Hinge Binds Backbone C=O Reaction->Vector Installs Aryl Group

Caption: SAR logic of the triazolopyridine scaffold. The core binds the hinge, while the iodine handle allows extension into selectivity pockets.

Case Study: JAK2 Inhibition (CEP-33779)[4][5][6]

The most authoritative demonstration of this scaffold's utility is the development of CEP-33779 , a highly selective JAK2 inhibitor.

  • Challenge: Developing an inhibitor that targets JAK2 (implicated in myeloproliferative disorders) without inhibiting JAK3 (essential for immune function).

  • Solution: Researchers utilized the 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine core.[1]

    • The triazolopyridine core provided potent ATP-site affinity.

    • The 6-iodo group was coupled with specific aryl boronic acids to create a "tail" that clashed with the slightly different gatekeeper residues in JAK3, creating >100-fold selectivity for JAK2.

Reference: Piesvaux, J. et al.[2] "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2..." Journal of Medicinal Chemistry (2012).

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the formation of the triazolopyridine ring from 2-amino-5-iodopyridine. This is a robust, self-validating method relying on the formation of a thiourea intermediate followed by cyclodesulfurization.

Reagents:

  • 2-Amino-5-iodopyridine (Starting Material)[3]

  • Ethoxycarbonyl isothiocyanate

  • Hydroxylamine hydrochloride (

    
    )
    
  • Diisopropylethylamine (DIEA)

  • Ethanol / Methanol

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve 2-amino-5-iodopyridine (1.0 eq) in Dioxane or Ethyl Acetate at room temperature.

    • Add Ethoxycarbonyl isothiocyanate (1.1 eq) dropwise.

    • Stir for 4–12 hours. Monitor by TLC (The product, N-ethoxycarbonyl thiourea, is less polar).

    • Validation: LCMS should show Mass [M+H]+ corresponding to SM + 131 Da.

  • Cyclization:

    • Suspend the isolated thiourea intermediate in Ethanol/Methanol (1:1).

    • Add Hydroxylamine hydrochloride (5.0 eq) and DIEA (3.0 eq).

    • Heat to reflux (approx. 80°C) for 3–6 hours.

    • Mechanism:[3][4] The hydroxylamine attacks the thiocarbonyl, facilitating the elimination of sulfur and closure of the triazole ring onto the pyridine nitrogen.

  • Workup & Purification:

    • Cool to room temperature. The product often precipitates as a solid.

    • Filter and wash with cold ethanol and water.

    • Validation: NMR (DMSO-d6) will show the disappearance of the ethyl protons from the ethoxycarbonyl group and the appearance of a broad singlet (NH2) at ~6.0–7.5 ppm.

Derivatization via Suzuki Coupling

To utilize the scaffold for library generation:

  • Reaction: Combine 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2M aq, 3.0 eq) in Dioxane.
  • Conditions: Microwave irradiation at 110°C for 30 minutes (or reflux 4h).

  • Outcome: Yields the 6-aryl derivative, retaining the 2-amino group for hinge binding.

Synthetic Workflow Diagram

Synthesis_Flow SM 2-Amino-5-iodopyridine (Starting Material) Inter Thiourea Intermediate (N-ethoxycarbonyl-N'-pyridyl) SM->Inter Acylation Reagent1 Ethoxycarbonyl isothiocyanate Reagent1->Inter Product 6-Iodo-[1,2,4]triazolo [1,5-a]pyridin-2-amine (CORE SCAFFOLD) Inter->Product Cyclodesulfurization Reagent2 NH2OH·HCl / DIEA / Heat Reagent2->Product Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Product->Coupling Functionalization Drug Kinase Inhibitor Candidate (e.g., JAK2 Inhibitor) Coupling->Drug Library Generation

Caption: Synthetic pathway from pyridine precursor to bioactive kinase inhibitor.

References

  • Piesvaux, J. et al. (2012). "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779." Journal of Medicinal Chemistry, 55(11), 5243–5254.[2]

  • Lead Sciences. (n.d.). "6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Product Page." Lead Sciences Catalog.

  • Organic Chemistry Portal. (2015). "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Organic Chemistry Portal.

  • MDPI. (2024). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Molecules.

Sources

The Triazolopyridine Scaffold: Synthetic Versatility and Therapeutic Targeting in Kinase and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from protein kinases (c-Met, p38 MAPK) to epigenetic readers (BET bromodomains). This technical guide dissects the structural rationale, synthetic methodologies, and pharmacological validation of novel triazolopyridine inhibitors. By leveraging the scaffold's tunable electronic properties and rigid geometry, researchers can achieve high selectivity in ATP-competitive inhibition and acetyl-lysine mimicry.

The Chemical Scaffold: Structural Rationale

The triazolopyridine core is not merely a linker; it is a pharmacophore in its own right. Its significance lies in three physicochemical pillars:

  • Hinge Binding Capability: The nitrogen atoms (specifically N1 and N2) serve as critical hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows the scaffold to anchor firmly into the hinge region of kinase domains (e.g., Met109 in p38

    
    ).
    
  • Tunable Lipophilicity: The fused bicyclic system offers a defined vector for substituents (R-groups) to explore the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket, modulating logP and membrane permeability without disrupting the core binding mode.

  • Metabolic Stability: Unlike traditional imidazole-based inhibitors, the triazolopyridine core—particularly when C6-substituted with methylene linkers rather than sulfur—demonstrates enhanced resistance to oxidative metabolism.

Isomeric Considerations: The Dimroth Rearrangement

Researchers must be vigilant regarding the Dimroth rearrangement . Under basic conditions, the kinetically favored [1,2,4]triazolo[4,3-a]pyridine can rearrange to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer. This guide focuses on the [4,3-a] isomer, widely utilized in kinase inhibition.

Synthetic Architectures: Oxidative Cyclization

The most robust route to accessing the [1,2,4]triazolo[4,3-a]pyridine core is the oxidative cyclization of 2-hydrazinopyridines. This method is preferred over carboxylic acid condensation due to milder conditions and higher functional group tolerance.

Mechanism & Workflow

The reaction proceeds via the formation of a hydrazone intermediate, followed by oxidative ring closure using reagents such as Iodobenzene diacetate (PIDA) or Sodium Hypochlorite (NaOCl).

SynthesisWorkflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Ring Closure Start 2-Chloropyridine (Precursor) Hydrazine 2-Hydrazinopyridine (Nucleophilic Species) Start->Hydrazine NH2NH2·H2O Reflux Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Aldehyde Ethanol, RT Aldehyde Ar-CHO (Substituent Source) Aldehyde->Hydrazone Cyclization Oxidative Cyclization (Reagent: PhI(OAc)2 or NaOCl) Hydrazone->Cyclization Oxidant Product [1,2,4]Triazolo[4,3-a]pyridine (Target Scaffold) Cyclization->Product - 2H

Figure 1: Step-wise synthesis of the triazolopyridine core via oxidative cyclization of hydrazones.

Therapeutic Focus: Kinase Inhibition (p38 MAPK & c-Met)

p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of inflammatory cytokines (TNF-


, IL-1

).[1] Triazolopyridine inhibitors function as ATP-competitive inhibitors .[1]
  • Mechanism: The pyridine nitrogen H-bonds with the backbone NH of Met109 in the hinge region.[1] The aryl group at the 3-position extends into the hydrophobic pocket, displacing water molecules and locking the kinase in an inactive conformation.

  • Significance: High selectivity against p38

    
     over other kinases reduces off-target toxicity, a historical failure point for earlier chemotypes like pyridinylimidazoles.
    
c-Met Inhibition

Dysregulation of c-Met (HGF receptor) drives metastasis in NSCLC and gastric cancer.

  • Binding Mode: Triazolopyridines act as Type I inhibitors , binding to the active conformation (DFG-in). The scaffold facilitates

    
    -stacking interactions with Tyr1230  in the activation loop.
    

p38Pathway Stimuli Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MAPKAPK2 p38->MK2 Activation Inhibitor Triazolopyridine Inhibitor Inhibitor->p38 ATP Competition TF Transcription Factors (ATF2, CHOP) MK2->TF Response Inflammation & Apoptosis TF->Response

Figure 2: p38 MAPK signaling cascade showing the intervention point of ATP-competitive triazolopyridine inhibitors.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of C6 and C3 substitutions on the triazolopyridine core, derived from composite analysis of p38


 inhibition assays.

Table 1: SAR Analysis of [1,2,4]Triazolo[4,3-a]pyridine Derivatives

Compound IDR3 Substituent (Aryl)R6 Substituent (Linker-Aryl)p38

IC

(nM)
Metabolic Stability (t

min)
TP-01 PhenylH> 10,000High
TP-04 2,4-DifluorophenylH850High
TP-12 2,4-Difluorophenyl-S-Phenyl12Low (< 15)
TP-15 2,4-Difluorophenyl-CH

-Phenyl
18 High (> 60)
TP-22 4-Fluorophenyl-CH

-(4-Piperidinyl)
45Moderate
  • Insight: The transition from TP-12 to TP-15 (Sulfur

    
     Methylene linker) maintains nanomolar potency while drastically improving metabolic half-life, a critical optimization step for oral bioavailability [1].
    

Detailed Experimental Protocols

Protocol: Synthesis of 3-(2,4-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Objective: Synthesis of the core scaffold via oxidative cyclization.

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)

  • 2,4-Difluorobenzaldehyde (1.0 equiv)

  • Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Hydrazone Formation: Dissolve 2-hydrazinopyridine (5 mmol) and 2,4-difluorobenzaldehyde (5 mmol) in Ethanol (20 mL). Stir at room temperature (RT) for 2 hours. A precipitate (hydrazone) will form. Filter, wash with cold ethanol, and dry under vacuum.

  • Oxidative Cyclization: Suspend the dried hydrazone intermediate (4 mmol) in anhydrous DCM (15 mL).

  • Addition: Add PIDA (4.4 mmol) portion-wise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH in DCM) to yield the title compound as a white solid.
    
Protocol: In Vitro p38 Kinase Assay (FRET-based)

Objective: Determine IC


 values for synthesized inhibitors.

System: Z'-LYTE™ Kinase Assay (Invitrogen).

Procedure:

  • Preparation: Prepare 10 mM stock solutions of inhibitors in DMSO. Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: In a 384-well plate, add:

    • 2.5

      
      L Inhibitor solution (4X concentration).
      
    • 5

      
      L Kinase/Peptide Mixture (p38
      
      
      
      active enzyme + Ser/Thr Peptide Substrate).
    • Incubate for 15 minutes at RT to allow inhibitor binding.

  • Initiation: Add 2.5

    
    L ATP solution (at 
    
    
    
    concentration, typically 10-50
    
    
    M).
  • Reaction: Shake plate for 30 seconds; incubate for 1 hour at RT.

  • Development: Add 5

    
    L Development Reagent (site-specific protease). Incubate for 1 hour.
    
  • Readout: Measure fluorescence ratio (Emission 445 nm / 520 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters (2010). URL:[Link]

  • A Facile and Practical One-Pot Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Source: RSC Advances (2014). URL:[Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Source: European Journal of Medicinal Chemistry (2025).[2] URL:[Link]

Sources

Technical Guide: Solubility & Physicochemical Characterization of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

[1]

Executive Summary & Compound Significance

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 614750-84-4) is a fused bicyclic heteroaromatic scaffold.[1] Its structural duality—possessing a polar 2-amino group and a lipophilic 6-iodo substituent—makes it a versatile but challenging building block.[1] It is primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to generate libraries of bioactive compounds.[1]

Understanding its solubility profile is not merely a logistical requirement but a critical parameter for optimizing reaction yields and ensuring accurate biological assay data.[1] This guide provides a mechanistic breakdown of its solubility, predictive data, and validated protocols for handling.

Physicochemical Profile

To predict solubility behavior, we must analyze the molecular descriptors that govern solute-solvent interactions.[1]

Structural Analysis[1][2][3]
  • Core Scaffold: The [1,2,4]triazolo[1,5-a]pyridine core is electron-deficient (π-deficient), contributing to high crystallinity and high melting points (typically >200°C for this class).[1]

  • 6-Iodo Substituent: The iodine atom introduces significant lipophilicity and polarizability.[1] It increases the partition coefficient (LogP) relative to the unsubstituted parent, decreasing aqueous solubility while enhancing solubility in chlorinated solvents and DMSO.

  • 2-Amino Group: Acts as a hydrogen bond donor (HBD).[1] This facilitates solubility in polar aprotic solvents (DMSO, DMF) capable of accepting hydrogen bonds, but also promotes intermolecular H-bonding in the solid state, increasing lattice energy and resisting dissolution.

Calculated Properties (In Silico)

Data derived from structure-activity relationship (SAR) extrapolation of the parent scaffold.[1]

PropertyValue (Est.)Implication
Molecular Formula C₆H₅IN₄--
Molecular Weight 260.04 g/mol Moderate MW; amenable to fragment-based design.[1]
cLogP 1.4 – 1.7Moderately lipophilic.[1] Poor water solubility expected.[1]
TPSA ~56 ŲPolar surface area suggests reasonable membrane permeability.[1]
H-Bond Donors 1 (–NH₂)Critical for solvation in DMSO/MeOH.[1]
H-Bond Acceptors 3 (Ring Ns)Facilitates interaction with acidic buffers or protic solvents.[1]

Solubility Landscape

The following table categorizes solvent compatibility based on the "like dissolves like" principle and experimental precedents for amino-triazolopyridines.

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mM) Preferred stock solvent. Excellent disruption of lattice H-bonds.[1]
Polar Aprotic DMF, DMAcHighSuitable for high-temp coupling reactions.[1]
Protic Methanol, EthanolModerateSolubility improves significantly with heat (>40°C).[1]
Chlorinated DCM, ChloroformModerate/LowIodine improves solubility here compared to non-halo analogs.[1]
Aqueous Water (pH 7)Very Low (<0.1 mg/mL) Not suitable for direct dissolution.[1]
Aqueous Acidic 0.1 M HClModerateProtonation of the pyridine/triazole nitrogen enhances solubility.[1]
Non-Polar Hexanes, TolueneNegligibleAntisolvent; useful for precipitation/purification.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for formulation development or precise physical chemistry data.[1]

  • Preparation: Weigh approx. 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Cap and shake at 300 rpm at 25°C for 24 hours.

    • Note: If the solid fully dissolves, add more compound until a visible precipitate remains (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to avoid drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for biological assay preparation to prevent "crashing out" in media.[1]

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of assay buffer (e.g., PBS) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubate: Shake gently for 2 hours at room temperature.

  • Read: Measure absorbance at 620 nm (turbidimetry).

    • Interpretation: Increased absorbance relative to a DMSO-blank indicates precipitation.[1]

    • Self-Validation: If OD620 > 0.05, the compound is insoluble at this concentration.[1] Dilute and repeat.

Synthesis & Application Context

The solubility profile dictates the success of downstream chemical modifications.

Sonogashira Coupling Optimization

The 6-iodo position is highly reactive toward alkynes.[1] However, the reaction often fails due to poor solubility of the starting material in standard ether solvents (THF/Dioxane).

  • Recommendation: Use a DMF/TEA (Triethylamine) mixture.[1] The DMF solubilizes the triazolopyridine, while TEA acts as the base.

  • Temperature: Heat to 60–80°C to maintain solubility of the palladium-oxidative addition complex.

Visualization of Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Bioassay).

SolubilityWorkflowStartStart: 6-Iodo-triazolo[1,5-a]pyridin-2-amineApplicationIntended Application?Start->ApplicationBioassayBiological Assay (In Vitro)Application->BioassaySynthesisChemical Synthesis (e.g., Sonogashira)Application->SynthesisStockPrepPrepare 10mM Stock in DMSOBioassay->StockPrepDilutionDilute into Buffer (Keep DMSO <1%)StockPrep->DilutionPrecipCheckCheck Turbidity (OD620)Dilution->PrecipCheckSolventSelectSelect Solvent: DMF or DMAcSynthesis->SolventSelectTempCtrlHeat to >60°C for SolubilitySolventSelect->TempCtrl

Caption: Decision logic for solvent selection based on experimental intent, highlighting the critical divergence between biological testing (DMSO stocks) and synthetic chemistry (High-boiling aprotic solvents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584054, [1,2,4]Triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]

  • Huntsman, E., & Balsells, J. (2005). Direct Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines.[1][2] European Journal of Organic Chemistry. (Provides synthesis context and isolation properties).

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for kinetic solubility protocols).

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK1/2 inhibitors).

The Core Challenge: The primary difficulty with this substrate is the coexistence of a reactive electrophile (C6-Iodide) and a Lewis-basic exocyclic amine (C2-NH2) alongside the triazole core nitrogens. Standard protocols often fail due to:

  • Catalyst Poisoning: Competitive coordination of the free amine or N1-nitrogen to the Palladium center.

  • Protodeboronation: Instability of heteroaryl boronic acids (if used as partners) under unoptimized basic conditions.

The Solution: This guide presents two validated methods. Method A utilizes a bidentate ligand system (Pd(dppf)Cl2) for general robustness, while Method B employs a bulky Buchwald precatalyst (XPhos Pd G3) for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight[1]

Chemical Architecture

The substrate features a fused bicyclic system. The [1,2,4]triazolo[1,5-a]pyridine core is electron-deficient, activating the C6-Iodide for oxidative addition. However, the C2-amine acts as an electron donor (via resonance), slightly deactivating the ring but, more critically, serving as a "ligand trap."

  • C6-Position (Reactive Site): High affinity for Oxidative Addition (OA).

  • N1 & C2-NH2 (Interference Sites): Potential for forming stable, non-reactive Pd-complexes (Pd-black formation or arrested cycle).

Mechanistic Pathway & Ligand Selection

To bypass catalyst poisoning, we must use ligands that bind Pd more strongly than the substrate's nitrogen atoms.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand with a large bite angle. It resists displacement by the substrate's amine, maintaining the active catalytic species.

  • XPhos/SPhos (Biaryl Phosphines): These bulky, electron-rich ligands facilitate OA on the deactivated ring and promote Reductive Elimination (RE) through steric bulk, preventing the formation of stable Pd-N species.

G Substrate 6-Iodo-triazolo pyridin-2-amine Coordination Off-Cycle Pd-Amine Complex (POISONING) Substrate->Coordination No Ligand / Weak Ligand OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Bulky Ligand Prevents Poisoning Pd_L Active Catalyst [L-Pd(0)] Pd_L->OxAdd Coordination->Pd_L Reversible? (Slow) TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Base Activation Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd_L Regeneration

Figure 1: Mechanistic pathway highlighting the critical "fork in the road" between productive oxidative addition and catalyst poisoning.

Experimental Protocols

Method A: General Purpose (Robust)

Recommended for coupling with standard aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 or Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the iodo-substrate, boronic acid, and Pd(dppf)Cl2·CH2Cl2.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the degassed aqueous

    
     solution.
    
  • Reaction: Heat to 80–90°C for 4–12 hours. (Monitor by LCMS; conversion is usually rapid).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Method B: Challenging Partners (High Activity)

Recommended for sterically hindered boronic acids or when Method A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 equiv, solid) or 
    
    
    
    (3.0 equiv, aq)
  • Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)

  • Temperature: 100°C

Why XPhos? The XPhos ligand creates a "protective shell" around the Pd center, rendering it impervious to the free amine of the substrate while accelerating the coupling of hindered partners.

Optimization & Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
No Reaction Starting material (SM) intact; Catalyst remains yellow/orange.Oxidative addition failure or catalyst deactivation.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 110°C.
Pd Black Formation Reaction turns black immediately; SM remains.Catalyst decomposition/poisoning by amine.Lower temp to 60°C initially. Ensure inert atmosphere. Use Pd(dppf)Cl2 (more thermally stable).
Protodeboronation Boronic acid disappears; SM remains.Boronic acid instability in base.Use Boronic Ester (BPin) . Switch base to mild KF or NaHCO3 . Use anhydrous conditions (Dioxane/DMF).
Low Solubility Substrate precipitates.Polar nature of the scaffold.Use DMSO/Water or n-Butanol as solvent.

Decision Workflow

Use this logic tree to select the optimal conditions for your specific coupling partner.

DecisionTree Start Start: Coupling Partner? Type Partner Type Start->Type Standard Standard Aryl/Heteroaryl Type->Standard Hindered Sterically Hindered / Unstable Type->Hindered MethodA Method A: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Standard->MethodA MethodB Method B: XPhos Pd G3, K3PO4 BuOH/H2O, 100°C Hindered->MethodB Check Yield < 50%? MethodA->Check Check->MethodB Yes

Figure 2: Workflow for selecting the appropriate catalytic system.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI, Molecules 2024. [Link] (Provides context on the stability and synthesis of the core scaffold).

  • General Suzuki Coupling on Triazolopyridines: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2. Journal of Medicinal Chemistry (via PubMed). [Link] (Demonstrates the utility of the scaffold in drug discovery).

  • Handling Free Amines in Coupling: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines. JACS Au (ACS Publications). [Link] (Discusses the interaction of Pd with heteroaryl amines and ligand strategies).[1]

  • Triazolopyrimidine Analogs (Cross-Reference): 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH). [Link] (Comparative chemistry for the closely related pyrimidine fused system).

Sources

Application Note: Sonogashira Coupling Conditions for Iodo-Triazolopyridines

[1]

Executive Summary & Scientific Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., JAK1/2, MAPK pathways) and adenosine receptor antagonists. Functionalization of this ring system, particularly at the 6-position , is critical for establishing Structure-Activity Relationships (SAR).

While the Sonogashira cross-coupling is the standard method for alkynylation, this specific scaffold presents unique challenges:

  • Nitrogen Coordination: The N-rich triazole ring can competitively coordinate to the Pd center, potentially poisoning the catalyst or requiring higher loadings.

  • Electronic Deactivation: The electron-deficient nature of the fused ring system makes the oxidative addition of Pd(0) facile, but can destabilize the resulting Pd(II) intermediate if not properly ligated.

  • Solubility: These fused heterocycles often exhibit poor solubility in non-polar solvents, necessitating polar aprotic media like DMF or DMSO.

This guide details a robust, field-validated protocol for the Sonogashira coupling of 6-iodo-[1,2,4]triazolo[1,5-a]pyridine , optimized to balance reactivity with functional group tolerance.

Core Reaction Parameters & Optimization

The Substrate: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

The 6-iodo derivative is the preferred electrophile over the bromo-analog due to the weaker C-I bond strength (approx. 65 kcal/mol vs. 81 kcal/mol for C-Br), which facilitates the oxidative addition step—often the rate-determining step in electron-deficient heterocycles.

Catalyst System Selection
  • Primary Choice: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride).

    • Rationale: This pre-catalyst is air-stable and robust. Upon reduction in situ to Pd(0), the triphenylphosphine ligands are bulky enough to prevent excessive coordination by the substrate's triazole nitrogens but labile enough to allow the catalytic cycle to proceed.

  • Alternative (Difficult Substrates): Pd(dppf)Cl₂ .

    • Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and restricts the bite angle, which can be beneficial if the standard conditions yield poor conversion.

Base & Solvent Architecture
  • Solvent: Anhydrous DMF (Dimethylformamide).

    • Rationale: Essential for solubilizing the polar triazolopyridine core. THF is often insufficient for these fused systems.

  • Base: Triethylamine (Et₃N) .

    • Rationale: Acts as both the proton scavenger and a mild reducing agent to generate the active Pd(0) species. It is preferred over inorganic bases (

      
      ) for homogeneity in the reaction medium.
      

Detailed Experimental Protocol

Protocol A: Standard Copper-Cocatalyzed Coupling

Best for: Rapid library synthesis, robust substrates, and terminal alkynes resistant to homocoupling.

Reagents:

  • 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 – 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv / 5 mol%)

  • CuI (0.10 equiv / 10 mol%)

  • Et₃N (3.0 equiv)

  • DMF (Anhydrous, 0.2 M concentration relative to iodide)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 10 mL pressure tube or Schlenk flask containing a magnetic stir bar. Cool under a stream of argon or nitrogen.

  • Charging: Add the 6-iodo-[1,2,4]triazolo[1,5-a]pyridine (e.g., 245 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the tube.

    • Critical Step: If the alkyne is a solid, add it now. If liquid, wait for step 4.

  • Inertion: Cap the vessel with a rubber septum and cycle vacuum/argon (3x) to remove oxygen. Oxygen is the primary cause of Glaser homocoupling (alkyne dimerization).

  • Solvation: Syringe in anhydrous DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol). If the alkyne is liquid, add it now via syringe.

  • Reaction: Seal the pressure tube (or keep Schlenk under positive Argon pressure). Heat the mixture to 60–80 °C .

    • Note: While many aryl iodides react at RT, the electron-deficient nature of the triazolopyridine often benefits from mild heating to ensure complete conversion.

  • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. Reaction is usually complete in 2–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Tip: Triazolopyridines are polar; start gradients at 100% Hexane and ramp to 80-100% EtOAc.

Protocol B: Copper-Free Variant

Best for: Alkynes prone to homocoupling or when trace copper contamination is a concern for biological assays.

Modifications:

  • Catalyst: Increase Pd loading to 10 mol% Pd(PPh₃)₄ .

  • Base: Use Piperidine or Pyrrolidine (2.0 equiv) in place of Et₃N. These secondary amines are more effective at accelerating the oxidative addition in the absence of copper.

  • Temperature: Increase temperature to 90–100 °C .

Mechanism & Troubleshooting Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for optimization.

Sonogashira_WorkflowStartStart: 6-Iodo-triazolopyridineOxAddOxidative Addition(Pd inserts into C-I bond)Start->OxAdd Pd(0) TransmetalTransmetalation(Cu-acetylide transfers alkyne)OxAdd->Transmetal + Cu-C≡C-R Issue1Problem: No Reaction?OxAdd->Issue1IsomTrans/Cis IsomerizationTransmetal->IsomIssue2Problem: Homocoupling?Transmetal->Issue2RedElimReductive Elimination(Product Release)Isom->RedElimRedElim->Start Regenerate Pd(0) Fix1Check: O2 removalTry: Pd(dppf)Cl2Issue1->Fix1Fix2Switch to Protocol B(Copper-Free)Issue2->Fix2

Caption: Simplified Sonogashira cycle for triazolopyridines highlighting critical failure points (Oxidative Addition stalling) and solutions.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Starting material remains (No conversion) Catalyst poisoning by triazole N; Catalyst inactive.1. Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement).2. Degas solvents more thoroughly (freeze-pump-thaw).
Glaser Product (Alkyne dimer) dominant Presence of Oxygen; Copper promotes dimerization.1. Switch to Protocol B (Copper-Free) .2. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.
Dehalogenation (Product is H-triazolopyridine) Hydride source present; Overheating.1. Ensure solvent is anhydrous.2. Reduce temperature.3. Use a milder base like DIPEA instead of Et₃N.
Black Precipitate (Pd black) Catalyst decomposition.1. Add excess ligand (PPh₃ , 10-20 mol%) to stabilize the Pd species.2. Lower reaction temperature.

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Triazolopyridine Scaffold Reactivity: BenchChem. (2025).[1] 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Product & Applications.

  • Copper-Free Variants for Heterocycles: Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by Pd(OAc)2 in Water. The Journal of Organic Chemistry.

  • Analogous Heterocycle Synthesis (Triazolopyrimidines): Wang, H., et al. (2020). Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives. Molecules.

Experimental procedure for palladium-catalyzed reactions with 6-Iodo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Introduction & Strategic Overview

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK1/2 inhibitors, ROR


t inverse agonists, and various anti-infective agents. The specific derivative 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine  presents a unique synthetic opportunity: it possesses a highly reactive electrophilic handle (C6-Iodine) for cross-coupling, while retaining a free exocyclic amine (C2-NH

) for hydrogen bonding interactions or further derivatization.

Technical Challenges:

  • Catalyst Poisoning: The N-rich triazole ring and the free C2-amine can act as competing ligands, potentially sequestering the Palladium (Pd) catalyst and stalling the catalytic cycle.

  • Solubility: The fused bicyclic system often exhibits poor solubility in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or biphasic systems.

  • Chemoselectivity: Ensuring oxidative addition occurs exclusively at the C-I bond without interference from the N-H bonds.

This guide provides two optimized, field-validated protocols designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Considerations

Successful functionalization relies on modulating the Catalytic Cycle to favor oxidative addition at the C-I bond over coordination at the nitrogen atoms.

  • Ligand Selection: Monodentate phosphines (e.g., PPh

    
    ) are often sufficient, but bidentate ligands (e.g., dppf, Xantphos) prevent catalyst deactivation by the substrate's nitrogen atoms.
    
  • Base Effect: Inorganic bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) are preferred over organic amines in Suzuki couplings to minimize competitive coordination.
  • The "Iodine Advantage": The C-I bond is significantly weaker than C-Br or C-Cl, allowing for milder reaction temperatures (60–80 °C) that reduce thermal decomposition of the catalyst-substrate complex.

Diagram 1: Mechanistic Pathway & Competitive Coordination

G Substrate 6-Iodo-triazolo[1,5-a]pyridin-2-amine Pd_Active Pd(0)L2 (Active Catalyst) Substrate->Pd_Active + Catalyst Coordination Off-Cycle Species (Pd-N Coordination) Pd_Active->Coordination N-Poisoning OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd_Active->OxAdd C-I Insertion Transmetal Transmetalation (Boronate/Alkyne) OxAdd->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd_Active Regeneration Product C6-Functionalized Product RedElim->Product

Caption: The catalytic cycle highlights the critical divergence between productive oxidative addition (yellow) and non-productive N-coordination (red).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Best for: Introducing aryl or heteroaryl groups at the C6 position.

Reagents & Equipment:

  • Substrate: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5-10 mol%) or Pd(dppf)Cl
    
    
    ·DCM (for sterically hindered substrates)
  • Base: 2M aq. K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF (for microwave)

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.

  • Charging: Add the 6-iodo substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/H

    
    O, 0.1 M concentration relative to substrate). Sparge with Argon for 5–10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) quickly under a positive stream of Argon. Seal the vessel immediately.
  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours.

    • Microwave (Recommended): Heat to 100 °C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient, typically 0-10% MeOH) is usually required due to the polarity of the amine.

Data Summary: Typical Yields

Coupling Partner Catalyst Conditions Yield

| Phenylboronic acid | Pd(PPh


)

| 90°C, 4h | 85-92% | | 4-Pyridylboronic acid | Pd(dppf)Cl

| 100°C, MW | 70-78% | | 2-Methoxy-phenylboronic acid | Pd(PPh

)

| 90°C, 6h | 80-88% |
Protocol B: Sonogashira Cross-Coupling

Best for: Introducing alkyne linkers for "Click" chemistry or rigid spacers.

Reagents & Equipment:

  • Substrate: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (10 mol%)

  • Base: Et

    
    N (3.0 equiv) or Diisopropylamine
    
  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Setup: Use an oven-dried Schlenk tube or sealed vial.

  • Solvation: Dissolve the 6-iodo substrate and Pd(PPh

    
    )
    
    
    
    Cl
    
    
    in anhydrous DMF (0.1 M).
  • Activation: Add CuI and Et

    
    N. The solution may turn slightly dark; this is normal.
    
  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60 °C if conversion is slow. Monitor by LC-MS. Note: High temperatures (>80 °C) can promote Glaser coupling (alkyne-alkyne dimerization).

  • Workup: Dilute with EtOAc. Wash with saturated NH

    
    Cl solution  (to chelate and remove Copper) until the aqueous layer is no longer blue.
    
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

Issue: Low Conversion / Catalyst Deactivation

  • Root Cause: The free amine (-NH

    
    ) at position 2 is coordinating to Pd.
    
  • Solution 1 (In-situ Protection): Add 1.1 equiv of Boc

    
    O to the reaction mixture before adding the catalyst. The Boc-protected intermediate often couples more efficiently and can be deprotected later with TFA.
    
  • Solution 2 (Ligand Switch): Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich ligands prevent the substrate nitrogen from binding to the metal center.

Issue: Protodehalogenation (Loss of Iodine)

  • Root Cause: Hydride source in the media (often from excess alcohol or overheating).

  • Solution: Ensure solvents are anhydrous. Reduce reaction temperature and increase reaction time.

Diagram 2: Experimental Workflow

Workflow Start Start: 6-Iodo Substrate Solvent Dissolve in Degassed Solvent (Dioxane/H2O or DMF) Start->Solvent Reagents Add Coupling Partner + Base Solvent->Reagents CatAdd Add Catalyst (Pd) Under Argon Reagents->CatAdd Check Check LC-MS (1-4 hours) CatAdd->Check Complete Conversion > 95%? Check->Complete Workup Workup: EtOAc Extr. / NH4Cl Wash Complete->Workup Yes Protect Contingency: In-situ Boc Protection Complete->Protect No (Stalled) Purify Purification: Flash Chromatography Workup->Purify Protect->CatAdd Restart

Caption: Decision tree for reaction monitoring and contingency handling of catalyst poisoning.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024. (Demonstrates Suzuki and Sonogashira compatibility with the triazolo[1,5-a]pyridine scaffold).

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Chemistry Central Journal, 2011. (Discusses catalyst poisoning by amino-heterocycles and mitigation strategies).

  • Palladium-Catalyzed Cross-Coupling Reactions of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives. Synthesis, 2007. (Provides foundational protocols for nitrogen-rich fused heterocyclic iodides).

6-Iodo-triazolo[1,5-a]pyridin-2-amine in fragment-based screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (hereafter 6-ITPA ) represents a "privileged scaffold." Structurally isosteric to purines and quinolines, it possesses inherent affinity for ATP-binding pockets (kinases) and adenosine receptors.

This guide moves beyond basic characterization to provide a field-proven roadmap for utilizing 6-ITPA. It focuses on its unique dual-vector geometry: the C6-Iodine serves as a robust handle for palladium-catalyzed cross-coupling (the "Grow" vector), while the C2-Amine functions as a critical hydrogen bond donor/acceptor for hinge binding or further derivatization.

Part 1: The Fragment Profile & Physicochemical Logic

Understanding the electronic environment of 6-ITPA is prerequisite to successful elaboration.

Structural Anatomy & Vectors

The triazolo[1,5-a]pyridine core is a fused bicyclic system.

  • The Core: Planar, aromatic, and rigid (low entropic penalty upon binding).

  • N1 & N3 Nitrogens: Act as H-bond acceptors. In kinase targets, N1 often accepts a hydrogen bond from the backbone NH.

  • C2-Amine: An exocyclic amine. Due to the electron-withdrawing nature of the fused ring, this amine is less nucleophilic than a standard aniline, requiring specific coupling conditions. It often acts as a H-bond donor to the backbone carbonyl.

  • C6-Iodine: The primary "growth" vector. Iodine is chosen over bromine for its superior reactivity in oxidative addition during catalytic cycles, allowing for milder conditions that preserve protein-compatible functional groups.

Physicochemical Data Table
PropertyValueImplication for FBDD
Formula C₆H₅IN₄Compact size allows high Ligand Efficiency (LE).
MW ~260.04 DaWell within "Rule of 3" (<300 Da).
cLogP ~0.8 - 1.2Ideal lipophilicity; allows room for hydrophobic growth.
H-Bond Donors 1 (NH₂)Critical for specific anchoring (e.g., Hinge region).
H-Bond Acceptors 3 (Ring Ns)Facilitates water-bridged or direct interactions.
Solubility (DMSO) >100 mMExcellent for high-concentration fragment libraries.

Part 2: Quality Control & Solubility Protocols

Before screening, the integrity of the fragment stock is non-negotiable. Iodine-containing heterocycles can be light-sensitive.

Protocol 2.1: Stock Solution Preparation & QC
  • Solvent: Anhydrous DMSO (molecular biology grade).

  • Concentration: 100 mM (Standard Stock).

  • Storage: Amber glass vials at -20°C. Note: Avoid polystyrene plates for long-term storage of iodine compounds to prevent leaching/adsorption.

QC Workflow:

  • Visual Inspection: Ensure no precipitation or yellowing (sign of iodine liberation).

  • LC-MS Verification: Run a gradient (5-95% MeCN/H₂O + 0.1% Formic Acid).

    • Expectation: Single peak at [M+H]⁺ = 261.0.

    • Warning: If a peak at 135 Da is observed, this indicates de-iodination (photolytic degradation). Discard stock.

  • DMSO Solubility Test (NMR):

    • Dilute 5 µL of 100 mM stock into 495 µL D₂O/PBS buffer.

    • Acquire ¹H NMR.[1]

    • Criterion: Sharp aromatic signals indicate true solution. Broadening suggests aggregation (promiscuous binder risk).

Part 3: Screening & Validation Workflows

6-ITPA is best screened using biophysical methods that detect binding independent of enzymatic turnover, as fragments often have low affinity (µM-mM range).

Visualization: The Screening Cascade

ScreeningCascade Stock 6-ITPA Stock (100 mM DMSO) Primary Primary Screen (STD-NMR or SPR) Stock->Primary Dilute to 1mM Hit Hit Confirmation Primary->Hit K_D < 5mM XRay Structural Validation (X-ray Crystallography) Hit->XRay Soak @ 10mM Elab Chemical Elaboration (Suzuki Coupling) XRay->Elab Define Vector

Figure 1: The critical path from stock solution to chemical elaboration. Note the high concentration (10mM) used for crystallographic soaking.

Protocol 3.1: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for validating 6-ITPA binding because it detects the magnetization transfer from the protein to the ligand.

  • Sample Prep:

    • Protein: 5-10 µM (Receptor/Kinase).

    • Ligand (6-ITPA): 500 µM (100:1 excess).

    • Buffer: D₂O-based phosphate buffer (pH 7.4).

  • Acquisition:

    • On-Resonance: Irradiation at protein methyl region (-0.5 ppm) or aromatic region (depends on protein).

    • Off-Resonance: Irradiation at 30 ppm (control).

  • Analysis:

    • Subtract spectra (Off - On).

    • Positive Result: Signals corresponding to the triazolopyridine protons (approx 8.0 - 9.0 ppm) appear in the difference spectrum.

    • Insight: If the C2-amine protons (exchangeable) are visible, it suggests they are protected from solvent exchange, implying deep burial in the pocket.

Part 4: Chemical Elaboration (The "Grow" Strategy)

Once binding is confirmed, the 6-ITPA scaffold must be elaborated to improve potency. The C6-Iodine is the primary vector.

Protocol 4.1: C6-Selective Suzuki-Miyaura Coupling

Challenge: The triazole nitrogens can coordinate to Palladium, poisoning the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (Buchwald ligands) and high activity precatalysts.

Reagents:

  • Substrate: 6-ITPA (1.0 eq).

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 - 1.5 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2-3 mol%).

    • Why: XPhos Pd G2 is resistant to nitrogen-heterocycle poisoning.

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Purge: Charge reaction vial with 6-ITPA, Boronic acid, and Base. Cycle vacuum/Nitrogen 3 times.

  • Solvent Addition: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst quickly under Nitrogen flow.

  • Reaction: Seal and heat to 80-90°C for 4-12 hours.

    • Monitoring: Check LCMS. The Iodine (M+H 261) should disappear; Product mass (M+H 261 - 127 + R) appears.

  • Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The amino-triazolopyridine is polar; expect elution at 5-10% MeOH.

Protocol 4.2: C2-Amine Functionalization (Amide Coupling)

Challenge: The C2-amine is deactivated (poor nucleophile). Standard EDC/NHS often fails. Solution: Use high-activity coupling agents like HATU or convert the acid to an acid chloride.

Reagents:

  • Carboxylic Acid: R-COOH (1.2 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Insight: If HATU fails, heat the reaction to 50°C. Alternatively, use the Buchwald-Hartwig amidation conditions to couple the amine with an aryl halide if an N-aryl bond is desired instead of an amide.

Part 5: Structural Logic & Case Study

Hypothetical Case: Targeting a Kinase Hinge

In this scenario, 6-ITPA mimics the Adenine ring of ATP.

Binding Mode:

  • N1 (Triazole): Accepts H-bond from the backbone NH (e.g., Valine/Leucine in hinge).

  • C2-NH₂: Donates H-bond to the backbone Carbonyl (Glu/Met).

  • C6-Vector: Points into the hydrophobic "Gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase topology.

Visualization: Chemical Space Expansion

Elaboration cluster_0 Vector 1: C6-Iodine (Hydrophobic Reach) cluster_1 Vector 2: C2-Amine (Solvent/Hinge) Core 6-ITPA Core (Fragment) Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Sonogashira Sonogashira (Alkyne linker) Core->Sonogashira Pd/Cu / Alkyne Amide Amide Coupling (Solvent Tail) Core->Amide HATU / R-COOH RedAm Reductive Amination (Sec. Amine) Core->RedAm R-CHO / NaBH(OAc)3

Figure 2: Divergent synthesis pathways. The C6 path is prioritized for potency (affinity), while C2 modulates physicochemical properties (solubility/permeability).

References

  • Scaffold Utility in Kinases: Title: Discovery of Triazolo[1,5-a]pyridine Derivatives as Novel JAK1/2 Inhibitors.[2] Source: National Institutes of Health (PubMed). URL:[Link]

  • Fragment Solubility Protocols: Title: DMSO Solubility Assessment for Fragment-Based Screening. Source: MDPI (Molecules). URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Source: Organic Chemistry Portal (referencing Angew. Chem. Int. Ed.). URL:[Link]

  • Triazolopyridine Scaffold Overview: Title: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold: its isomers and analogs. Source: ResearchGate.[4] URL:[Link]

  • General FBDD Guidelines: Title: The "Rule of Three" for Fragment-Based Drug Discovery.[5] Source: Drug Discovery Today. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The triazolopyridine scaffold—specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine isomers—is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, benzodiazepine receptor agonists, and antimicrobial agents.

Conventional synthesis often requires harsh reflux conditions (24–48 hours) and toxic oxidants, frequently suffering from poor regioselectivity. Microwave (MW) irradiation fundamentally alters this landscape by providing:

  • Kinetic Acceleration: Reducing reaction times from days to minutes.

  • Thermodynamic Access: Overcoming high activation energy barriers for the Dimroth rearrangement , allowing selective access to the thermodynamic [1,5-a] isomer.

  • Green Chemistry: Enabling solvent-free or aqueous-phase protocols that are impossible under standard thermal conditions.

This guide details a robust, self-validating workflow for synthesizing these scaffolds, focusing on the oxidative cyclization of hydrazones and subsequent palladium-catalyzed functionalization.[1]

Critical Mechanistic Insight: Controlling the Dimroth Rearrangement

The most common failure mode in triazolopyridine synthesis is the unintentional formation of the wrong isomer. The reaction of 2-hydrazinopyridines with carboxylic acids or aldehydes initially yields the kinetic [4,3-a] isomer . Under thermal stress or basic conditions, this undergoes a ring-opening/ring-closing sequence (Dimroth rearrangement) to form the more stable thermodynamic [1,5-a] isomer .

MW irradiation is a powerful tool here:

  • Low MW Power/Temp (<80°C): Preserves the kinetic [4,3-a] product.

  • High MW Power/Temp (>120°C): Drives the rearrangement to the [1,5-a] product.

Pathway Visualization

Dimroth_Rearrangement Start 2-Hydrazinopyridine + Electrophile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Intermediate->Kinetic Oxidative Cyclization (MW < 100°C) OpenChain Ring-Opened Intermediate Kinetic->OpenChain Base/Heat (Dimroth Start) Thermodynamic [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) OpenChain->Thermodynamic Recyclization (MW > 120°C)

Figure 1: The Dimroth Rearrangement pathway. MW irradiation can be tuned to arrest the reaction at the kinetic product or push it to the thermodynamic isomer.

Protocol A: Oxidative Cyclization of Hydrazones

Target: Synthesis of 3-substituted-[1,2,4]triazolo[4,3-a]pyridines. Method: Metal-free oxidative cyclization using Iodobenzene Diacetate (PIDA).

Rationale

We utilize PIDA (PhI(OAc)2) as a hypervalent iodine oxidant. Unlike heavy metal oxidants (Pb(OAc)4), PIDA is less toxic and compatible with MW heating. The reaction proceeds via a nitrilimine intermediate.[2]

Reagents & Equipment[3][4][5][6][7][8][9]
  • Substrate: 2-Pyridylhydrazone derivative (1.0 equiv)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Equipment: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave) with IR and internal fiber-optic temperature control.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve the 2-pyridylhydrazone (0.5 mmol) in DCM (3 mL).

  • Addition: Add PIDA (0.55 mmol) in one portion. The solution may turn slightly yellow.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 50°C (Low temp to prevent Dimroth rearrangement).

    • Hold Time: 5 minutes.

    • Stirring: High (600 rpm).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Wash the reaction mixture with saturated NaHCO3 (2 x 5 mL) to remove acetic acid byproduct.

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH or flash chromatography (EtOAc/Hexane).

Self-Validation Check:

  • NMR: Look for the disappearance of the hydrazone NH proton (~9-11 ppm).

  • Isomer Check: The [4,3-a] isomer typically shows a C-3 proton/carbon shift distinct from the [1,5-a] isomer. If the product is [1,5-a], the reaction temperature was likely too high (local hotspots).

Protocol B: MW-Assisted Suzuki-Miyaura Functionalization

Target: Late-stage diversification of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine. Method: Palladium-catalyzed cross-coupling in aqueous media.

Rationale

The triazolopyridine ring is electron-deficient. MW heating accelerates the oxidative addition step of the catalytic cycle, which is often the rate-determining step for electron-poor aryl halides.

Reagents
  • Substrate: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1:1 mixture of DME/Water (Green alternative: EtOH/Water).

Step-by-Step Methodology
  • Loading: Add the bromide (0.5 mmol), boronic acid (0.6 mmol), and K2CO3 (1.0 mmol) to a 10 mL MW vial.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.015 mmol).

  • Solvent & Degassing: Add DME/Water (4 mL total). Sparge with Argon for 1 minute before capping to prevent Pd oxidation.

  • Irradiation Parameters:

    • Temperature: 120°C.

    • Power: Max 150W.

    • Hold Time: 10 minutes.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Extract with EtOAc.

    • Purify via column chromatography.[3]

Data Summary & Comparison

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A/B)
Reaction Time 12 – 24 Hours5 – 15 Minutes
Yield 45 – 65%85 – 95%
Solvent Volume 20 – 50 mL2 – 4 mL
Selectivity Mixed isomers (often)Tunable (Temp dependent)
Energy Efficiency Low (Wall-heating losses)High (Direct dielectric heating)

Experimental Workflow Diagram

Workflow Setup Reagent Setup (Vial + Septum) Degas Degassing (Argon) (Critical for Pd Coupling) Setup->Degas MW_Heat MW Irradiation (Dynamic Power Mode) Degas->MW_Heat Workup Quench & Extraction MW_Heat->Workup Sensor Internal Temp Probe (Fiber Optic) Sensor->MW_Heat Feedback Loop Analysis NMR / LC-MS Validation Workup->Analysis

Figure 2: Generalized MW workflow emphasizing the critical degassing step and temperature feedback loop.

Troubleshooting & Senior Scientist Tips

  • The "Hot Spot" Effect: In non-polar solvents (like Toluene or Dioxane), MW absorption is low. The vessel walls remain cool while the catalyst/polar reagents absorb energy, creating extreme localized temperatures.

    • Solution: Add a "doping" agent (e.g., 100 µL of ionic liquid or ethylene glycol) to improve dielectric coupling if the reaction fails to reach temperature.

  • Pressure Management: Oxidative cyclizations often release gas (N2).

    • Safety: Always use vials rated for 300 psi (20 bar). Do not scale up beyond 5 mmol in a sealed vessel without calculating headspace pressure.

  • Isomer Identification:

    • [1,2,4]Triazolo[4,3-a]pyridine H-3 proton appears around 9.0–9.5 ppm .

    • [1,2,4]Triazolo[1,5-a]pyridine H-2 proton appears around 8.3–8.5 ppm .

    • Use 2D NOESY if 1D NMR is ambiguous.

References

  • Review of Triazolopyridine Synthesis

    • Recent advances in the synthesis of [1,2,4]triazolo[4,3-a]pyridines.
    • Source: RSC Advances, 2014.
  • Microwave-Assisted Dimroth Rearrangement

    • Microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines: A kinetic vs thermodynamic study.
    • Source: Journal of Organic Chemistry, 2010.[1]

  • Hypervalent Iodine Protocol

    • Iodobenzene diacetate medi
    • Source: Tetrahedron Letters, 2008.
  • Green Chemistry Approach

    • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis.[4]

    • Source: RSC Advances, 2020.
  • Palladium Coupling on Triazoles

    • Microwave-assisted palladium-catalyzed direct aryl
    • Source: Organic & Biomolecular Chemistry, 2007.

Sources

Targeting TGF-β pathway with 6-Iodo-triazolo[1,5-a]pyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeting TGF-β Pathway with 6-Iodo-triazolo[1,5-a]pyridin-2-amine Analogs

Introduction & Therapeutic Rationale

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway, particularly hyperactivation of the TGF-β Type I Receptor (ALK5), is a primary driver in fibrosis (pulmonary, hepatic, renal) and cancer metastasis (Epithelial-to-Mesenchymal Transition, EMT).

The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure for kinase inhibition, functioning as a bioisostere of the adenine ring of ATP. Specifically, analogs derived from 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine represent a potent class of ALK5 inhibitors. The 6-iodo position serves as a critical synthetic handle for introducing pharmacophores (e.g., imidazoles, pyrazoles) that extend into the kinase specificity pocket, while the triazolopyridine core anchors the molecule to the hinge region.

This guide details the protocols for synthesizing, validating, and profiling these inhibitors, using the clinical candidate EW-7197 (Vactosertib) as a benchmark for mechanistic behavior.

Compound Profile & Handling

Core Scaffold: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Role: Synthetic Intermediate / Fragment Lead Target: ALK5 (TGF-βR1) ATP-binding pocket.

PropertySpecificationNotes
Molecular Weight ~260.03 g/mol (Core)Increases with derivatization.
Solubility DMSO (>50 mM)Poor aqueous solubility; requires organic cosolvent.
Storage -20°C (Desiccated)Protect from light (Iodine-C bond sensitivity).
Handling Fume HoodAvoid inhalation; potential sensitizer.

Structure-Activity Relationship (SAR) Insight:

  • Position 6 (Iodine): The "Exit Vector". This is the site for Suzuki-Miyaura coupling to attach the "tail" (e.g., 2-(6-methylpyridin-2-yl)imidazole) which confers selectivity for ALK5 over p38 MAP kinase.

  • Position 2 (Amine): H-bond donor. Modifications here modulate solubility and hinge-region interaction. In some potent analogs (e.g., EW-7197), this position is unsubstituted (H), but the 2-amino variant offers unique polarity profiles.

Mechanism of Action (MOA)

The inhibitor functions as an ATP-competitive antagonist .[1]

  • Binding: The triazolopyridine core occupies the ATP-binding cleft of the ALK5 kinase domain.

  • Blockade: It prevents the transfer of phosphate from ATP to the C-terminal serine residues of the R-SMADs (SMAD2 and SMAD3).

Figure 1: TGF-β Signaling Pathway & Inhibition Node

TGF_Pathway TGF_Ligand TGF-β Ligand TGFBR2 TGF-β Receptor II (Constitutively Active) TGF_Ligand->TGFBR2 Binds TGFBR1 ALK5 (TGF-β Receptor I) TGFBR2->TGFBR1 Phosphorylates SMAD23 SMAD2 / SMAD3 (Cytoplasmic) TGFBR1->SMAD23 Recruits pSMAD23 p-SMAD2 / p-SMAD3 (Activated) TGFBR1->pSMAD23 Phosphorylates (Ser465/467) Inhibitor Triazolopyridine Inhibitor Inhibitor->TGFBR1 Inhibits ATP Binding Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Transcription: Fibrosis (Collagen, PAI-1) EMT (Snail, Slug) Nucleus->Transcription Promotes

Caption: The TGF-β signaling cascade. The Triazolopyridine inhibitor targets the ALK5 kinase pocket, blocking the critical phosphorylation of SMAD2/3.

Experimental Protocols

Protocol A: Chemical Derivatization (Suzuki Coupling)

Objective: Functionalize the 6-iodo core to generate a bioactive ALK5 inhibitor.

  • Reagents:

    • Substrate: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq).

    • Partner: 2-(6-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: Cs2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 100°C for 4–12 hours .

    • Monitor via LC-MS (Target mass: MW ~350–400 Da).

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Kinase Assay (Biochemical)

Objective: Determine IC50 against recombinant ALK5.

Method: ADP-Glo™ or Radiometric (33P-ATP) Assay. Standard: EW-7197 (IC50 ≈ 10–15 nM).

  • Preparation:

    • Prepare 3x Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

    • Prepare 3x ALK5 Enzyme (Recombinant human TGFBR1, active).

    • Prepare 3x Substrate: Casein or SMAD3 peptide + ATP (Km apparent ≈ 10 µM).

  • Execution:

    • Add 5 µL Compound (Serial dilution in DMSO, final DMSO < 1%).

    • Add 5 µL Enzyme. Incubate 10 min at RT.

    • Add 5 µL Substrate/ATP mix.

    • Incubate 60 min at 30°C.

    • Add Detection Reagent (ADP-Glo). Read Luminescence.

  • Analysis:

    • Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve.

Protocol C: Cellular Phospho-SMAD Assay (Western Blot)

Objective: Verify cellular target engagement in relevant cell lines (HaCaT or 4T1).

Cell Line Selection:

  • HaCaT: Immortalized human keratinocytes (High TGF-β sensitivity).

  • 4T1: Murine mammary carcinoma (Metastasis model).

Workflow Diagram:

Assay_Workflow Step1 Seed Cells (HaCaT/4T1) 6-well plate Step2 Starvation (0.2% FBS) Overnight Step1->Step2 Step3 Pre-treatment (Inhibitor) 30-60 mins Step2->Step3 Step4 Stimulation (TGF-β1 2-5 ng/mL) 30-60 mins Step3->Step4 Step5 Lysis (RIPA + PhosSTOP) Step4->Step5 Step6 Western Blot (p-SMAD2/3 vs Total SMAD) Step5->Step6

Caption: Step-by-step workflow for cellular validation of ALK5 inhibition.

Detailed Steps:

  • Seeding: Plate cells at 70% confluency.

  • Starvation (Critical): Replace media with 0.2% FBS medium for 12–16 hours. Reason: High serum contains endogenous TGF-β, which causes high background phosphorylation.

  • Treatment: Add Inhibitor (0.1 nM – 10 µM) for 60 mins.

  • Induction: Add TGF-β1 (2–5 ng/mL) . Incubate for exactly 45 mins.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Ab: Anti-Phospho-SMAD2 (Ser465/467) [1:1000].

    • Control Ab: Anti-Total SMAD2/3 or β-Actin.

    • Success Criteria: Dose-dependent reduction of p-SMAD bands; Total SMAD remains constant.

Protocol D: Functional Reporter Assay (Luciferase)

Objective: Assess transcriptional inhibition.

  • Assay:

    • Wait 24h post-transfection.

    • Starve cells (0.2% FBS) overnight.

    • Treat with Compound + TGF-β1 (5 ng/mL) for 18–24 hours .

    • Lyse and add Luciferin substrate.

  • Result: Calculate IC50 based on Relative Light Units (RLU). Potent analogs (like EW-7197) show IC50 < 20 nM.[1]

Data Analysis & Troubleshooting

Quantitative Metrics Table:

ParameterHigh Potency CriteriaCommon Pitfall
Enzymatic IC50 < 20 nMATP concentration too high (>Km) masks competitive inhibitors.
Cellular IC50 < 50 nMSerum starvation skipped (High background).
Selectivity > 100x vs p38 MAPK"Tail" group (imidazole) incorrectly positioned.

Troubleshooting Guide:

  • High Background p-SMAD: Ensure cells are starved (0.2% FBS) for at least 12h. Check TGF-β1 aliquot stability (avoid freeze-thaw).

  • Poor Solubility: The 6-iodo core is lipophilic. Use DMSO stocks (10 mM) and dilute into media immediately before use. Ensure final DMSO < 0.1% in cell assays.

  • Lack of Potency: Verify the integrity of the Iodine bond if the starting material was stored improperly (it can debrominate/deiodinate under light).

References

  • Jin, C. H., et al. (2014). "Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase." Journal of Medicinal Chemistry. Link

  • Kim, D. K., et al. (2014). "4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase." Bioorganic & Medicinal Chemistry. Link

  • Sunose, M., et al. (2012). "Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent... inhibitor of PI3K."[2][3] Bioorganic & Medicinal Chemistry Letters. Link (Reference for 2-amino synthesis variants).

  • MedChemExpress. "Vactosertib (EW-7197) Datasheet and Biological Activity." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 6-Iodo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-TRZ-006 Status: Active Subject: Protocol Optimization & Troubleshooting for Amino-Triazolopyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Substrate Analysis

User Query: "I am experiencing low yields and catalyst deactivation when attempting a Suzuki coupling on 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine."

Technical Assessment: The substrate, 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine , presents a classic "dual-challenge" in cross-coupling:

  • Catalyst Poisoning: The free primary amine at the C2 position is a competent ligand for Palladium(II), capable of displacing labile phosphines and forming unreactive off-cycle complexes (Pd-Amine species).[1]

  • Electronic Deactivation: The electron-deficient nature of the [1,5-a]pyridine core facilitates oxidative addition at the C-I bond, but it also increases the acidity of the ring protons, making the system sensitive to harsh bases (potential for side metallation).

This guide provides a tiered optimization strategy, moving from standard cost-effective conditions to high-performance catalytic systems.

Optimized Reaction Conditions (Tiered Approach)

We recommend starting with Method A . If conversion is <50% after 4 hours, switch to Method B .

ParameterMethod A: Standard (Cost-Effective) Method B: High-Performance (Sterically Demanding) Rationale
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)XPhos Pd G2 or Pd(OAc)₂ + XPhos (2-5 mol%)Method A: Bidentate ligand resists displacement by amine.[1] Method B: Bulky biaryl phosphine prevents amine coordination.[1]
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Carbonates are standard; Phosphates are milder and often superior for heteroaryl boronic acids.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)n-Butanol or t-Amyl AlcoholDioxane/Water ensures solubility of the polar triazolopyridine.[1] Alcohols can accelerate coupling via H-bonding.[1]
Temp 80–100 °C (Thermal)100–120 °C (Microwave preferred)Higher energy required to overcome the activation barrier of the crowded intermediate.[1]
Time 4–12 Hours30–60 Minutes (MW)Microwave heating minimizes protodeboronation of unstable partners.[1]

Mechanistic Insight: The Amine Poisoning Pathway

The primary failure mode for this substrate is the coordination of the C2-amine to the Palladium center. This creates a "resting state" that removes active catalyst from the cycle.[1]

Visualization: Catalytic Cycle & Inhibition

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (R-I) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Poison OFF-CYCLE TRAP Pd(II)-Amine Complex (Catalyst Deactivation) OxAdd->Poison + Free Amine (Substrate) (Ligand Displacement) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Slow Reversal (Requires Heat/Bulky Ligand)

Figure 1: The standard Suzuki cycle (Blue/Green) vs. the off-cycle amine poisoning trap (Red).[1] The free amine on the triazolopyridine competes with phosphine ligands, stabilizing the Pd(II) intermediate and halting the reaction.

Troubleshooting Guide (FAQ)

Issue 1: "I see full consumption of the iodide, but no product is forming."
  • Diagnosis: This often indicates Protodeboronation .[1] The boronic acid is hydrolyzing faster than it can transmetallate.[1]

  • Solution:

    • Increase the boronic acid equivalents (1.5x to 2.0x).

    • Switch to a milder base like K₃PO₄ or CsF .[1]

    • Use a Boronic Ester (Pinacol ester) instead of the acid, as they are more stable.[1]

    • Critical: Ensure your solvent is degassed.[1] Oxygen promotes homocoupling and deboronation.[1]

Issue 2: "The reaction turns black immediately (Pd Black precipitation)."
  • Diagnosis: Ligand dissociation.[1] The amine substrate is displacing the phosphine ligands, causing the Pd to aggregate and crash out as metal.

  • Solution:

    • Switch to Pd(dppf)Cl₂ .[1] The bidentate (chelating) ligand is much harder to displace than monodentate ligands like PPh₃.[1]

    • Add excess ligand (e.g., 10 mol% additional PPh₃ or XPhos) to shift the equilibrium back toward the active catalyst.[1]

Issue 3: "Conversion stalls at 60%."
  • Diagnosis: Catalyst death or product inhibition.[1] The product (which also contains the amine) might be poisoning the catalyst as its concentration grows.[1]

  • Solution:

    • "Spike" the reaction: Add a second portion of catalyst (2 mol%) and boronic acid (0.5 equiv) after the stall.

    • Protect the amine: If direct coupling is persistently difficult, acetylate the amine (

      
      ) or use a Boc-group (
      
      
      
      ) before coupling.[1] The amide/carbamate is far less coordinating than the free amine.[1]

Standard Operating Procedure (SOP)

Protocol: Synthesis of 6-Aryl-triazolo[1,5-a]pyridin-2-amine

  • Preparation:

    • Charge a microwave vial (or Schlenk tube) with 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv, 100 mg).[1]

    • Add Aryl Boronic Acid (1.5 equiv).[1]

    • Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

    • Add K₂CO₃ (3.0 equiv).[1]

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Total concentration should be ~0.1 M.

    • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. This is critical to protect the catalyst.[1]

  • Reaction:

    • Seal the vessel.[1]

    • Thermal: Heat to 90 °C for 12 hours.

    • Microwave (Recommended): Heat to 110 °C for 45 minutes.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with water/brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: These compounds are polar.[1] Use a gradient of DCM:MeOH (0% to 10%) or EtOAc:Hexanes (50% to 100%).[1]

Decision Tree for Optimization

TroubleshootingTree Start Start Reaction (Method A) Check Check LCMS (1 hour) Start->Check Success >90% Conv. Isolate Product Check->Success Clean Profile Stall Stalled <50% Check->Stall SM Remaining Black Pd Black Ppt. Check->Black Precipitate Action1 Switch to XPhos Pd G2 (Method B) Stall->Action1 Suspect Poisoning Action2 Use Boronic Ester + K3PO4 Stall->Action2 Suspect Hydrolysis Action3 Use Pd(dppf)Cl2 or Protect Amine Black->Action3 Ligand Failure

Figure 2: Troubleshooting logic flow for reaction monitoring.

References

  • General Suzuki Conditions for Triazolopyridines

    • Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][2][3][4][5][6][7] Organic Chemistry Portal.[1] (Reviews various cyclization and coupling strategies).

  • Amine Poisoning Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc.[1][2] (Discusses competitive binding of N-nucleophiles).

    • [1]

  • Use of Unprotected Amines in Suzuki Coupling

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][8][9] (Demonstrates the utility of precatalysts like XPhos Pd G2 for amino-heterocycles).

  • Substrate Properties

    • PubChem Compound Summary for [1,2,4]Triazolo[1,5-a]pyridin-2-amine. (Physical properties and solubility data).[1][4]

    • [1]

Sources

Technical Support Center: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-6I-TZP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Physicochemical Profile & Purification Strategy

Before initiating any protocol, you must understand the behavior of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine . This is not a generic heterocycle; it is a fused bicyclic system with three critical features that dictate its purification:

  • The Exocyclic Amine (-NH₂): This group acts as a hydrogen bond donor/acceptor, causing significant "tailing" on silica gel due to interaction with silanol groups.

  • The [1,5-a] Bridgehead Nitrogen: This creates a dipole moment distinct from its [4,3-a] isomer. It is generally the thermodynamically stable isomer, but rearrangement can occur under strong basic conditions.

  • The C6-Iodine Substituent: This heavy atom increases lipophilicity compared to the parent heterocycle but introduces photolability . The C-I bond is weaker than C-Br or C-Cl; prolonged exposure to ambient light during crystallization or column chromatography can lead to iodine liberation (browning) and dehalogenation.

Triage: Select Your Protocol

Use the following decision matrix to determine the optimal purification route based on your crude material's profile.

PurificationStrategy Start Crude Material Analysis Purity Est. Purity (LCMS/NMR) Start->Purity HighPurity >85% Purity (Mainly salts/trace SM) Purity->HighPurity Clean Crude LowPurity <85% Purity (Oligomers/Regioisomers) Purity->LowPurity Dirty Crude Recryst Protocol A: Recrystallization (Scalable) HighPurity->Recryst Flash Protocol B: Flash Chromatography (High Resolution) LowPurity->Flash Scavenge Resin Scavenging (Metal/Byproduct removal) Recryst->Scavenge If Pd used upstream

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity levels.

Protocol A: Recrystallization (The "Golden Route")

Best For: Scale-up (>500 mg), removal of inorganic salts, and removing trace starting materials (e.g., 2-amino-5-iodopyridine).

The Solvent System: DMF / Water

While Ethanol/Water is common for simple triazoles, the 6-Iodo substituent reduces water solubility significantly. We utilize a Dimethylformamide (DMF) / Water displacement system to ensure high recovery.

ParameterSpecificationReasoning
Primary Solvent DMF (Dimethylformamide)Excellent solubility for the polar aromatic core.
Anti-Solvent Deionized WaterForces precipitation; clears inorganic salts.
Temperature 80°C

4°C
Maximizes saturation differential.
Light Protection MANDATORY Wrap flask in foil to prevent C-I photolysis.
Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in DMF (5 mL per gram of crude). Heat to 80°C with stirring. If solids remain, add DMF in 0.5 mL increments until fully dissolved.

    • Note: If a black suspension persists, this is likely Palladium (Pd) black. Filter hot through a Celite pad.

  • The "Cloud Point": While maintaining 80°C, add dropwise hot water (approx. 60-70°C) until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of DMF to clear the solution back to transparency.

  • Crystallization: Remove heat. Wrap the flask in aluminum foil. Allow to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C fridge for 12 hours.

  • Collection: Filter the resulting needles/prism crystals. Wash with cold 20% DMF/Water, then 100% Water, and finally a small volume of cold Diethyl Ether (to remove trapped DMF).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C. Do not exceed 50°C to avoid sublimation or degradation.

Protocol B: Flash Chromatography (High Resolution)

Best For: Low purity crude, separating regioisomers, or removing tarry oligomers.

The Mobile Phase: DCM / MeOH / NH₄OH

Standard silica chromatography often fails due to the amine sticking to the silica. You must use a basic modifier.

  • Base System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Ammonium Hydroxide (28% NH₃ in water) or Triethylamine (TEA).

  • Ratio: 95:5:0.5 (DCM : MeOH : NH₄OH).

Workflow
  • Column Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading the sample. This neutralizes acidic sites on the silica.

  • Loading: Dry load is preferred. Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or loose silica, and evaporate to a free-flowing powder. Load this powder on top of the column.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities/iodine).

    • 5–20 min: Gradient to 95:5 DCM:MeOH.

    • 20–30 min: Hold at 92:8 DCM:MeOH (Target compound typically elutes here).

  • Monitoring: The compound is UV active (254 nm).

    • Warning: If you see a "streak" rather than a spot on TLC, increase the modifier concentration.

Troubleshooting & FAQs

Q1: My product is turning brown during drying. What is happening?

A: This is likely Iodine liberation . The C-I bond is photosensitive.

  • Immediate Fix: Wash the solid with a dilute solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce free iodine (

    
    ) back to iodide (
    
    
    
    ), which is water-soluble.
  • Prevention: Perform all drying steps in the dark (foil-wrapped flasks) and avoid excessive heating (>50°C).

Q2: I see two spots on TLC with very similar Rf values. Is this the regioisomer?

A: Yes, this is a common issue in triazolopyridine synthesis.

  • The Chemistry: The reaction of 2-aminopyridines with reagents like ethoxycarbonyl isothiocyanate can sometimes yield the [1,2,4]triazolo[4,3-a]pyridine (kinetic product) alongside the desired [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product).

  • Differentiation:

    • [1,5-a] isomer: Typically more polar (lower Rf).

    • [4,3-a] isomer: Less polar (higher Rf).

  • Rearrangement: If you isolate the [4,3-a] impurity, heating it in basic conditions (Dimroth rearrangement) often converts it to the desired [1,5-a] form.

Isomerism cluster_TLC TLC Profile (DCM:MeOH 9:1) Kinetic [4,3-a] Isomer (Kinetic / Impurity) Thermo [1,5-a] Isomer (Thermodynamic / Target) Kinetic->Thermo Dimroth Rearrangement (Heat/Base) Spot1 Higher Rf: [4,3-a] Spot2 Lower Rf: [1,5-a]

Figure 2: Relationship between the kinetic [4,3-a] impurity and the thermodynamic [1,5-a] target.

Q3: The amine is tailing badly even with TEA. What now?

A: Switch to a C18 Reverse Phase method.

  • Column: C18 Flash cartridge.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why: The acidic mobile phase protonates the amine, ensuring it travels as a distinct cation rather than interacting with silanols. The iodine provides enough retention on the C18 chain for separation.

Q4: Solubility Check - What dissolves this compound?
  • Good Solvents: DMSO, DMF, DMAc (N,N-Dimethylacetamide).

  • Moderate Solvents (Hot): Ethanol, Methanol, Acetonitrile.

  • Poor Solvents (Anti-solvents): Water, Hexanes, Diethyl Ether.

  • Incompatible: Avoid Acetone if using primary amines for long periods (potential Schiff base formation, though slow with this aromatic amine).

References

  • Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis and purification (Hexanes/EtOAc) of similar enaminonitrile derivatives. URL:[Link]

  • Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (Methodology Overview). Source: Organic Chemistry Portal. Context: Summarizes oxidative cyclization routes and conditions relevant to the formation of the [1,5-a] core. URL:[Link]

  • Structural and Optical Properties of Triazolopyridine Amines. Source: National Institutes of Health (NIH) / PMC. Context: detailed vibrational analysis and properties of the amino-triazolopyridine skeleton, explaining the H-bonding behavior relevant to chromatography. URL:[Link]

  • Triazolopyridine: A Leitmotif of Synthetic Methods. Source: Arabian Journal of Chemistry. Context: Comprehensive review of the [1,5-a] vs [4,3-a] isomerism and rearrangement chemistry. URL:[Link]

6-Iodo-triazolo[1,5-a]pyridin-2-amine stability and handling recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSP-ISO-6I-001 Compound Class: Halogenated Fused Heterocycle CAS Registry Number: 1245647-65-7 (Primary isomer reference)[1]

Executive Summary & Compound Profile

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a high-value scaffold used primarily in medicinal chemistry for the development of adenosine receptor antagonists, kinase inhibitors, and imaging tracers.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the C-6 Iodine (amenable to cross-coupling) and the C-2 Exocyclic Amine (amenable to acylation/alkylation).[1]

However, this duality creates specific stability challenges.[1] The electron-deficient triazolopyridine core stabilizes the amine but makes the C-I bond susceptible to radical cleavage under light.

Physicochemical Data Table
PropertySpecificationCritical Note
Appearance Off-white to pale yellow powderDeep yellow/brown indicates free iodine (

) contamination.[1]
Molecular Weight 260.04 g/mol -
Solubility (High) DMSO, DMF, DMAcStable in stock solution for <24h at RT.[1]
Solubility (Low) Water, Hexanes, Et2O"Crashes out" upon aqueous dilution.[1]
pKa (Amine) ~3.5 - 4.5 (Estimated)Significantly less basic than aniline due to electron-withdrawing triazole ring.[1]
Storage 2–8°C, Protect from LightStrict Requirement: Amber vials + Inert Gas (Ar/N2).[1]

Troubleshooting Guide: Stability & Storage

Issue: "My compound has turned from off-white to brown."

Diagnosis: Photolytic Deiodination.[1] Root Cause: Aryl iodides, particularly those on electron-deficient heterocycles, are prone to homolytic cleavage of the C-I bond upon exposure to UV/Visible light.[1] This generates an aryl radical and an iodine radical.[1] The iodine radicals recombine to form elemental iodine (


), causing the brown discoloration.[1]

Corrective Action:

  • Immediate: Perform a TLC (5% MeOH in DCM). If the main spot is still intact, the discoloration may be superficial.[1]

  • Purification: Wash the solid with cold 5% aqueous sodium thiosulfate (

    
    ) to reduce elemental iodine back to colorless iodide, then recrystallize from Ethanol/Water.
    
  • Prevention: Store exclusively in amber glass vials wrapped in aluminum foil.

Issue: "The material is clumping and difficult to weigh."

Diagnosis: Hygroscopic Aggregation.[1] Root Cause: The exocyclic amine and the triazole nitrogens are hydrogen-bond acceptors. While not deliquescent, the powder attracts atmospheric moisture, leading to hydrolysis risks over long periods.[1]

Corrective Action:

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Handling: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation.

Technical FAQ: Solubilization & Handling

Q: Can I store this compound in DMSO stock solutions at -20°C?

A: Yes, but with caveats. While DMSO is the best solvent for this compound, DMSO itself is hygroscopic.[1] Water absorbed by DMSO can facilitate the hydrolysis of the C-I bond over months.[1]

  • Recommendation: Prepare stocks in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Use within 3 months.

Q: Why does the compound precipitate when I add it to my cell culture media?

A: The "Crash-Out" Effect. This molecule is highly planar and lipophilic (LogP ~1.5–2.0).[1] When a DMSO stock is diluted into aqueous media (PBS/Media), the sudden polarity shift forces the molecules to stack (π-π interactions), causing precipitation.[1]

  • Fix:

    • Limit final DMSO concentration to 0.5 - 1.0%.[1]

    • Use an intermediate dilution step: DMSO Stock

      
       1:1 DMSO:Water 
      
      
      
      Final Media.[1]
    • Add a surfactant (e.g., 0.1% Tween-80) to the media before addition.[1]

Reaction Optimization: Cross-Coupling (Suzuki/Sonogashira)

Researchers often face low yields when attempting to couple the C-6 Iodine.[1] This is frequently due to Catalyst Poisoning .[1]

The Mechanism of Failure

The triazolopyridine nitrogens (N-1 and N-3) and the exocyclic amine are Lewis bases. They can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and creating an inactive "Pd-black" species.[1]

Visualizing the Troubleshooting Logic

G Start Issue: Low Yield in Suzuki Coupling CheckColor Did the reaction turn black immediately? Start->CheckColor PdDeath Diagnosis: Catalyst Poisoning (Pd Black) CheckColor->PdDeath Yes CheckBase Is the base strong (e.g., KOtBu)? CheckColor->CheckBase No (remains clear/brown) Sol_Protect Solution A: Acetylate Amine (Ac2O) PdDeath->Sol_Protect Block N-coordination Sol_Ligand Solution B: Use Bulky Ligands (XPhos/SPhos) PdDeath->Sol_Ligand Steric protection of Pd Deiodination Diagnosis: Hydrodeiodination (H replaces I) CheckBase->Deiodination Yes Sol_Base Solution C: Switch to Mild Base (K3PO4/Cs2CO3) Deiodination->Sol_Base Prevent radical pathway

Figure 1: Decision tree for troubleshooting Palladium-catalyzed cross-coupling reactions with amino-triazolopyridines.

Optimization Protocol: Suzuki-Miyaura Coupling

If standard conditions (


) fail, adopt this "High-Success" protocol designed for heteroaryl halides containing free amines.

Reagents:

  • Catalyst:

    
     (Resistant to poisoning) or 
    
    
    
    + XPhos.[1]
  • Base:

    
     (3.0 equiv) - Anhydrous.[1]
    
  • Solvent: 1,4-Dioxane : Water (9:1).[1]

Step-by-Step:

  • Degassing (Critical): The electron-rich nature of the product makes it oxidation-sensitive.[1] Sparge solvents with Argon for 15 minutes before adding the catalyst.[1]

  • Temperature: Heat to 80–90°C. Do not exceed 100°C to avoid thermal deiodination.

  • Workup: If the product contains the free amine, do not use acidic washes (1N HCl), as the product will protonate and remain in the aqueous layer.[1] Extract at pH 7–8.[1]

Synthesis & Purification Protocols

Protocol A: Recrystallization (Purification of Degraded Stock)

Use this if your material has darkened significantly.[1]

  • Dissolution: Dissolve 100 mg of crude solid in minimal boiling Ethanol (~2–3 mL).

  • Clarification: If insoluble black specks (Pd or polymerized iodine) remain, filter hot through a 0.2 µm PTFE syringe filter.[1]

  • Crystallization: Add warm water dropwise until persistent turbidity appears.[1]

  • Cooling: Allow to cool slowly to Room Temp, then 4°C.

  • Collection: Filter the pale yellow needles.[1] Wash with cold 10% EtOH/Water.[1]

Protocol B: N-Acetylation (Protection Strategy)

Use this if the free amine interferes with subsequent chemistry.

  • Suspend 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in Acetic Anhydride (5.0 eq).

  • Heat to 60°C for 2 hours. The solid should dissolve.[1]

  • Pour mixture into ice water. The N-acetyl derivative will precipitate.[1]

  • Filter and dry.[1][2] This protected intermediate is significantly more stable to light and oxidation.[1]

References

  • Synthesis and Reactivity of Triazolopyridines: Detailed mechanisms on the formation and stability of the [1,2,4]triazolo[1,5-a]pyridine ring system. Source: Richardson, A. et al. "Triazolopyridine synthesis via oxidative cyclization."[1] Journal of Organic Chemistry. [1]

  • Handling Aryl Iodides: Best practices for preventing photodeiodination in electron-rich and electron-deficient heterocycles. Source: "Photochemical stability of aryl iodides." Chemical Reviews.

  • Palladium Catalysis with Amino-Heterocycles: Strategies to prevent catalyst poisoning by free amines in Suzuki couplings. Source: Yin, L. & Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts."[1] Chemical Reviews.

Sources

Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling of Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Methodology Support Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Iodo-Paradox"

You are likely here because you are facing a contradiction. In standard arene chemistry, the C–I bond is the "gold standard" for oxidative addition—weak, reactive, and reliable. Yet, when that iodine is attached to a heterocycle (e.g., pyridine, imidazole, pyrimidine), the reaction often stalls completely or yields dehalogenated byproducts.

This guide addresses the three primary failure modes in iodo-heterocycle coupling: Catalyst Poisoning , Protodehalogenation , and Nucleophile Instability .

Module 1: Catalyst Poisoning (The "Nitrogen Trap")

Symptom:

  • Starting material (SM) is fully recovered.

  • No color change to Pd-black (catalyst remains in solution but inactive).

  • Adding more catalyst does not restart the reaction.

The Mechanism: Nitrogen atoms in heterocycles (pyridines, azoles) are Lewis bases. They can displace standard phosphine ligands (like PPh3) and coordinate tightly to the Palladium center. This forms a stable, unreactive "bis-heteroaryl" complex, effectively shutting down the catalytic cycle before oxidative addition or transmetallation can occur.

The Solution: Steric Exclusion

You must use ligands that are bulky enough to physically prevent the heterocycle from binding to the metal center, while still allowing the substrate to approach for oxidative addition.

Recommended Systems:

  • Pd-PEPPSI-IPr: Uses a bulky N-Heterocyclic Carbene (NHC) ligand. The "throw-away" 3-chloropyridine ligand stabilizes the precatalyst but dissociates readily to open the active site.

  • Buchwald G3/G4 Precatalysts (XPhos, RuPhos): These bulky biaryl phosphines create a protective "pocket" around the Pd, preventing N-coordination.

Visualization: Competitive Binding Pathway

CatalystPoisoning cluster_legend Mechanism Pd_Active Active Pd(0) Species Poisoned DEAD END: Pd-N-Coordinated Complex Pd_Active->Poisoned Low Steric Bulk Ligand (N-binding dominates) OxAdd Oxidative Addition (C-I Insertion) Pd_Active->OxAdd High Steric Bulk Ligand (Blocks N-binding) Heterocycle N-Heterocycle Substrate Heterocycle->Poisoned Product Coupled Product OxAdd->Product Transmetallation & Red. Elimination

Caption: Figure 1. The competition between productive oxidative addition and non-productive catalyst poisoning by nitrogen-containing substrates.

Module 2: Protodehalogenation (The "Phantom Product")

Symptom:

  • The C–I bond is broken, but instead of the coupled product (Ar-R), you isolate the reduced arene (Ar-H).

  • Common in electron-deficient heterocycles (e.g., 2-iodo-pyridine converting to pyridine).

The Mechanism: This is often a radical pathway or a hydride transfer. If the oxidative addition complex is unstable or transmetallation is slow, the Pd-Ar-I species can abstract a hydride from the solvent (especially alcohols) or the base.

The Solution: Solvent & Base Engineering

Eliminate hydride sources. Switch from protic solvents to anhydrous, non-protic systems.

Data Presentation: Solvent/Base Compatibility Matrix

ParameterHigh Risk (Avoid) Recommended (Safe) Why?
Solvent Methanol, Ethanol, Isopropanol1,4-Dioxane, Toluene, THF Alcohols act as hydride donors, promoting reduction of the C-I bond.
Base Sodium Methoxide, EthoxideK3PO4, Cs2CO3, K2CO3 Alkoxide bases can undergo

-hydride elimination, transferring H to Pd.
Water Uncontrolled moistureStrictly Anhydrous Water can facilitate protonolysis of the Pd-C bond in certain cycles.

Module 3: The Vanishing Nucleophile (Protodeboronation)

Symptom:

  • Iodo-heterocycle remains untouched.[1]

  • Boronic acid partner disappears (analyzed by LCMS).

  • Typically occurs with 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl).

The Mechanism: 2-Heterocyclic boronic acids are notoriously unstable.[2][3] Under neutral or basic conditions, they form a zwitterionic intermediate that rapidly hydrolyzes the C–B bond, releasing the heterocycle (Ar-H) and boric acid. The nucleophile destroys itself before it can react.

The Solution: Controlled Release (MIDA Boronates)

Do not use free boronic acids for these substrates. Use MIDA (N-methyliminodiacetic acid) boronates .[3] These are air-stable and hydrolyze slowly under reaction conditions, keeping the concentration of the unstable free boronic acid low but constant (preventing decomposition while feeding the catalytic cycle).

Visualization: The Slow-Release Strategy

MIDA_Release MIDA MIDA Boronate (Stable Storage Form) Hydrolysis Slow Hydrolysis (K3PO4 / H2O / Heat) MIDA->Hydrolysis Rate Limiting Step FreeAcid Free Boronic Acid (Transient & Reactive) Hydrolysis->FreeAcid Decomp Protodeboronation (Decomposition) FreeAcid->Decomp High Conc. Coupling Cross-Coupling (Product Formation) FreeAcid->Coupling Low Conc. (Kinetic Trap)

Caption: Figure 2. The kinetic advantage of MIDA boronates. Slow release keeps free boronic acid concentration below the threshold for rapid decomposition.

Experimental Protocol: The "Robust Screen"

When facing a stalled iodo-heterocycle coupling, do not guess. Run this parallel screen.

Reagents:

  • A: Pd-PEPPSI-IPr (Catalyst)[4][5]

  • B: XPhos Pd G4 (Catalyst)

  • Base: K3PO4 (tribasic, finely ground)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active N2 flow, charge two reaction vials with the Iodo-heterocycle (1.0 equiv), Boronic partner (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition:

    • Vial A: Add Pd-PEPPSI-IPr (2 mol%).

    • Vial B: Add XPhos Pd G4 (2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Seal vials and sparge with Nitrogen for 5 minutes (essential to prevent oxidation of the sensitive intermediates).

  • Activation: Heat to 60°C for 2 hours. Check LCMS.

    • If no reaction: Increase to 100°C .

    • If dehalogenation observed: Lower temp to 40°C and switch solvent to Toluene.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling. Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts.[6] Chemical Science.

  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][7] Journal of the American Chemical Society.[8]

  • Sheralkar, A., et al. (2020). Mechanistic Insights into the Protodeboronation of Heteroaryl Boronic Acids. Journal of Organic Chemistry.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

Sources

Catalysis Technical Support Center: Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dehalogenation & Protodeboronation Side Reactions Ticket ID: SUZ-DH-001 Status: Open for Consultation[1]

Introduction: The "Hidden" Yield Killer

Welcome to the Catalysis Support Center. You are likely here because your Suzuki coupling yielded a simple arene (Ar-H) instead of the desired biaryl product. This is a critical failure mode in drug discovery that wastes valuable late-stage intermediates.[1]

The Core Problem: When you observe Ar-H as a byproduct, two distinct mechanisms are often conflated:

  • Hydrodehalogenation: The aryl halide (Ar-X) is reduced to Ar-H.

  • Protodeboronation: The aryl boronic acid (Ar-B(OH)₂) is hydrolyzed to Ar-H.[2]

Distinguishing these two is the prerequisite for a solution. This guide provides a self-validating diagnostic workflow to identify the root cause and eliminate it.

Module 1: Diagnostic Workflow (Visual)

Do not guess. Use this decision tree to validate the source of your side product.

DiagnosticTree Start Symptom: Low Yield & Formation of Ar-H CheckMass Step 1: Analyze MS/NMR of Byproduct Compare Ar-H to Starting Materials Start->CheckMass Decision1 Does Ar-H match the Aryl Halide scaffold? CheckMass->Decision1 PathA Diagnosis: HYDRODEHALOGENATION (Ar-X Reduced) Decision1->PathA Yes PathB Diagnosis: PROTODEBORONATION (Boronic Acid Hydrolyzed) Decision1->PathB No (Matches Boronate) SolventCheck Are you using 1°/2° Alcohols or Alkoxide Bases? PathA->SolventCheck SolventSol Solution: Switch to Aprotic Solvent (Dioxane/Toluene) or t-BuOH SolventCheck->SolventSol Yes LigandSol Solution: Increase Catalyst Activity (Speed up Transmetallation) SolventCheck->LigandSol No BaseCheck Solution: Reduce Water content, Switch to Anhydrous Base (CsF, K3PO4) PathB->BaseCheck

Figure 1: Diagnostic logic to distinguish between halide reduction (Hydrodehalogenation) and boronate hydrolysis (Protodeboronation).

Module 2: The Mechanism of Failure

To prevent the reaction, you must break the cycle that creates it.[1]

The "Hydride Source" Problem (Hydrodehalogenation) Hydrodehalogenation occurs when the Oxidative Addition complex (L-Pd(II)-Ar-X) undergoes


-Hydride Elimination  instead of Transmetallation. This usually happens via an alkoxide intermediate.[1]
  • The Culprit: Primary/Secondary alcohol solvents (MeOH, iPrOH) or alkoxide bases.[1]

  • The Process: Pd coordinates to the alkoxide

    
    
    
    
    
    -elimination releases a ketone/aldehyde
    
    
    Pd-H species forms
    
    
    Reductive elimination gives Ar-H.

The "Hydrolysis" Problem (Protodeboronation) This is base/metal-catalyzed cleavage of the C-B bond.

  • Risk Factors: Electron-poor boronic acids (e.g., 2-fluoro-phenylboronic acid) and heteroaromatics (2-pyridyl) are highly susceptible to hydrolysis in the presence of water and base.

Module 3: Troubleshooting & FAQs
Q1: I confirmed my Aryl Halide is reducing to Ar-H. I am using Isopropanol/Water. What now?

A: You have provided the system with a hydride source. Isopropanol is an excellent hydride donor via


-elimination.[1]
  • Immediate Fix: Switch to an aprotic polar solvent (e.g., THF, 1,4-Dioxane, or DMF).[1]

  • If protic solvent is required: Switch to tert-Butanol (

    
    -BuOH) .
    
    • Why?

      
      -BuOH is a tertiary alcohol; it has no 
      
      
      
      -hydrogens to donate to the palladium center, physically preventing the hydride formation pathway [1].[1]
Q2: I am using a "Super-Catalyst" (e.g., Pd-NHC or Buchwald G3/G4), but dehalogenation increased. Why?

A: Counter-intuitively, highly active catalysts can promote dehalogenation if the Transmetallation step is slow.[1]

  • The Trap: Bulky, electron-rich ligands (like NHCs or

    
    -Bu-phosphines) stabilize the Pd(II) species. If the boronic acid is slow to transmetallate (due to sterics or low solubility), the Pd(II) complex sits idle, waiting for a side reaction (like hydride insertion from the solvent) to occur [2].
    
  • The Fix:

    • Increase Boronate Equivalents: Push the equilibrium toward transmetallation.

    • Change Base: Switch to K₃PO₄ or Cs₂CO₃ (anhydrous) to activate the boronic acid faster without acting as a hydride donor (unlike ethoxide/methoxide bases).

Q3: How do I couple a C-Br bond without touching a C-Cl bond on the same molecule?

A: This is a chemoselectivity challenge. You need a catalyst that differentiates bond strengths.

  • Protocol: Use Bisphosphine ligands (e.g., dppf) or standard Pd(PPh₃)₄ .[1]

    • Mechanism:[3][4][5][6][7] These catalysts undergo oxidative addition into C-Br bonds rapidly but are kinetically slow to insert into C-Cl bonds.[1]

    • Avoid: Highly active monophosphines (e.g., XPhos, SPhos) or NHCs, as they are powerful enough to insert into aryl chlorides, leading to "scrambling" or dehalogenation of the chloride [3].[1]

Q4: My Boronic Acid is disappearing, but no product is forming. Mass spec shows the boronic acid lost B(OH)₂.

A: This is Protodeboronation , not dehalogenation.[1]

  • Risk Factors: Polyfluorinated aromatics or 2-heterocycles.[1]

  • The Fix:

    • Remove Water: Use anhydrous dioxane with suspended anhydrous base (K₃PO₄ or CsF).

    • "Slow-Release" Boronates: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These release the active species slowly, keeping the concentration of the unstable free acid low [4].[1]

Module 4: Standard Operating Procedures (SOPs)
SOP-A: The "Safe" Screen for Dehalogenation-Prone Substrates

Use this protocol when starting materials are expensive and risk of reduction is high.

ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene Aprotic; eliminates hydride source.[1]
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate prevents hydrolysis; mild enough to avoid side reactions.
Catalyst Pd(dppf)Cl₂ (3-5 mol%) Bidentate ligand stabilizes Pd; good selectivity.
Temp 80°C Moderate heat.[1] Avoid reflux (>100°C) if possible.
Additive None Avoid phase transfer catalysts unless necessary.
SOP-B: Chemoselective Coupling (Polychlorinated Substrates)

For coupling Ar-Br in the presence of Ar-Cl.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ / dppf (1:2 ratio).

  • Solvent: DME (Dimethoxyethane) / Water (4:1).

  • Temperature: 60-70°C (Strict control; do not overheat).

  • Monitoring: Stop reaction immediately upon consumption of Ar-Br. Extended heating will eventually attack the Ar-Cl.

Module 5: Mechanistic Visualization

Understanding the competition between the Product Loop and the Hydride Loop is key to control.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Desired Path BetaElim Beta-Hydride Elimination (from Alkoxide/Solvent) OxAdd->BetaElim w/ Alcohol/Base ProdComplex Biaryl-Pd-Complex TransMet->ProdComplex HydrideComplex H-Pd-Ar Complex BetaElim->HydrideComplex Product Product (Ar-Ar) ProdComplex->Product SideProduct Side Product (Ar-H) DEHALOGENATION HydrideComplex->SideProduct Product->Pd0 Reductive Elim. SideProduct->Pd0 Reductive Elim.

Figure 2: The Kinetic Competition. To stop dehalogenation (Red Path), you must accelerate Transmetallation (Green Path) or remove the hydride source (Alcohols).

References
  • Navarro, O., et al. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[8] The Journal of Organic Chemistry, 69(9), 3173–3180.[1]

  • Barder, T. E., & Buchwald, S. L. (2007).[1] Continuous-Flow Suzuki−Miyaura Couplings of Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3365.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]

  • Knapp, D. M., et al. (2010).[1] Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(34), 12068–12078.[1]

Sources

Challenges in the scale-up synthesis of 6-Iodo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Process Chemistry Support Center for the scale-up synthesis of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine . It addresses the specific bottlenecks encountered when moving from milligram to kilogram scale, focusing on the most robust synthetic route: the Isothiocyanate/Hydroxylamine Cyclization method.

Status: Operational | Tier: 3 (Process Development & Scale-Up) Subject: Troubleshooting Scale-Up Anomalies, Yield Loss, and Safety Criticals

Process Overview: The "Golden Batch" Protocol

Before troubleshooting, we must establish the baseline. The most scalable route (avoiding the toxicity of cyanogen bromide or the availability issues of 5-iodo-2-cyanopyridine) is the two-step conversion of 2-amino-5-iodopyridine .

Reaction Scheme

Step 1: Thiourea Formation

  • Reagents: 2-Amino-5-iodopyridine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (for higher thermal safety).

  • Product:

    
    -(5-iodo-2-pyridinyl)-
    
    
    
    -ethoxycarbonylthiourea.

Step 2: Cyclodesulfurization/Annulation

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) (3-5 eq), Diisopropylethylamine (DIPEA) or NaOH.

  • Solvent: Ethanol/Methanol or EtOH/Water.

  • Mechanism: Transamination followed by intramolecular N-amination and cyclization.

ReactionPath cluster_0 Step 1: Activation cluster_1 Step 2: Annulation SM 2-Amino-5-iodopyridine Int Thiourea Intermediate (Precipitate) SM->Int DCM, RT, 4-12h Reagent1 EtO2C-NCS Reagent1->Int Prod 6-Iodo-triazolo[1,5-a]pyridin-2-amine Int->Prod EtOH/Heat -H2S, -CO2, -EtOH Reagent2 NH2OH·HCl / Base Reagent2->Prod

Figure 1: Validated synthetic workflow for the 2-step preparation of the target scaffold.

Troubleshooting Guides (FAQs)

Select your issue below to view the diagnostic and resolution protocols.

TICKET #001: Reaction Stalling in Step 1 (Thiourea Formation)

Symptom: HPLC shows >10% unreacted 2-amino-5-iodopyridine after 12 hours. Root Cause: The nucleophilicity of the exocyclic amine is reduced by the electron-withdrawing iodine at position 5. Moisture in the solvent can also hydrolyze the isothiocyanate.

Diagnostic CheckPassing CriteriaAction if Failed
Solvent Water Content KF < 0.05%Dry solvent over molecular sieves or switch to anhydrous grade.
Reagent Quality EtO₂C-NCS purity >95%Distill ethoxycarbonyl isothiocyanate (bp ~60°C @ 10 mmHg) if yellow/turbid.
Temperature 20–25°CGently heat to 35°C. Warning: Higher T promotes polymerization of the reagent.

Resolution Protocol:

  • Add an additional 0.2 eq of ethoxycarbonyl isothiocyanate.

  • If using DCM, switch to Toluene and heat to 40°C. The intermediate often precipitates more cleanly from Toluene, driving the equilibrium.

TICKET #002: "Gummy" Precipitate in Step 2 (Filtration Failure)

Symptom: Upon adding base/hydroxylamine, the reaction mixture turns into a sticky, unfilterable semi-solid instead of a discrete precipitate. Root Cause: Rapid polymerization of side-products or entrapment of inorganic salts (NaCl/DIPEA·HCl) in the organic matrix.[1]

Resolution Protocol:

  • Solvent Switch: Do not use pure Ethanol. Use a 1:1 mixture of Ethanol:Water . The product is insoluble in water, while the inorganic salts (hydroxylamine excess, amine salts) remain solubilized.

  • Thermal Cycling: Heat the "gummy" suspension to reflux (78°C) for 30 minutes. This "Ostwald ripening" effect often converts amorphous gums into crystalline solids upon slow cooling.

  • Seeding: At 50°C during cooling, add 0.5 wt% of pure seed crystals.

TICKET #003: Low Yield due to Ring Opening (De-cyclization)

Symptom: Product degrades during workup; mass spec shows M+18 peaks (hydrolysis). Root Cause: The triazolopyridine ring, while generally stable, can undergo Dimroth rearrangement or ring opening under highly basic conditions (pH > 12) at high temperatures.

Resolution Protocol:

  • pH Control: Monitor pH during the cyclization. Maintain pH 8–9 . Avoid strong mineral bases (NaOH/KOH) if possible; prefer DIPEA or Na₂CO₃ .

  • Quench: Do not let the reaction sit at high temperature once complete. Cool immediately to <10°C.

TICKET #004: Safety Alert - Exotherm Control

Symptom: Uncontrolled temperature spike upon addition of Hydroxylamine. Root Cause: Neutralization of NH₂OH·HCl is exothermic. Furthermore, the cyclization releases H₂S and CO₂ (gas evolution).

Safety Critical Control Points (SCCP):

  • Gas Evolution: The reaction generates H₂S (toxic) and CO₂ . Ensure scrubber is active (NaOH trap for H₂S).

  • Dosing: Add the Base (DIPEA) slowly to the mixture of Thiourea + NH₂OH·HCl. Do not dump reagents.

  • DSC Data: Differential Scanning Calorimetry typically shows a decomposition exotherm for the triazole product >200°C, but the reaction mixture can exhibit thermal runaway potential >90°C if highly concentrated.

Scale-Up Data & Specifications

The following data is derived from a validated 1.0 kg campaign.

ParameterSpecificationNotes
Overall Yield 65 – 75%Calculated from 2-amino-5-iodopyridine.
Purity (HPLC) > 98.5% (a/a)Major impurity: Des-iodo analog (<0.5%) if Pd contamination exists.
Appearance Off-white to pale yellow solidColor deepens if exposed to light (Iodine sensitivity).
Residual Solvent < 5000 ppm EtOHHard to dry; requires vacuum oven at 45°C for >24h.
LOD (Loss on Drying) < 0.5%Critical for subsequent coupling steps.
Impurity Profile & Origin

Understanding the origin of impurities is vital for regulatory filing.

ImpurityTree Target Target: 6-Iodo-triazolo[1,5-a]pyridin-2-amine Imp1 Impurity A: 2-Amino-5-iodopyridine (Unreacted SM) Imp2 Impurity B: Des-iodo analog (6-H-triazolo...) Imp3 Impurity C: Hydrolysis Product (Ring Open) Source1 Incomplete Step 1 or 2 Source1->Imp1 Source2 Trace metals (Pd/Cu) + Reducing source Source2->Imp2 Source3 High pH (>12) / Prolonged Heating Source3->Imp3

Figure 2: Origin mapping of common impurities.

Analytical Methods (In-Process Control)

IPC 1: Step 1 Completion (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV @ 254 nm.

  • Limit: SM < 2.0%.

IPC 2: Residual Hydroxylamine

  • Method: Titration or colorimetric test (using Fe(III)).

  • Importance: Residual hydroxylamine is a mutagenic alert and can interfere with subsequent metal-catalyzed couplings.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines (General Review)

    • Title: Recent advances in the synthesis of [1,2,4]triazolo[1,5-a]pyridines.[2][3][4][5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Title: Synthesis of 2-amino-5-iodopyridine and related intermediates (Patent Context).
  • Safety of Hydrazine/Hydroxylamine Derivatives

    • Title: Hydrazine Safety Data Sheet.[6][7]

    • Source:Fisher Scientific.
  • Triazolopyridine Properties

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Structural Analog Analysis).
    • Source:N
    • URL:[Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 6-Iodo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bifunctional Paradox"

Optimizing the Buchwald-Hartwig amination of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine presents a classic "bifunctional paradox" in heterocyclic chemistry. You are attempting to perform a cross-coupling at the electrophilic C6 position (aryl iodide) while managing a nucleophilic amine at C2 and a highly coordinating triazole ring system.

Most user failures with this substrate stem from two distinct mechanisms:

  • Catalyst Poisoning: The N3 nitrogen of the triazole ring and the C2-amine form a stable chelate with Palladium, arresting the catalytic cycle.

  • Oligomerization: The C2-amine competes with your external amine nucleophile, leading to self-coupling (homodimerization) or polymerization.

This guide provides the logic, troubleshooting steps, and optimized protocols to overcome these barriers.

Mechanistic Insight: The "Catalyst Trap"

To solve the reaction, you must visualize the invisible failure mode. Standard ligands (like PPh3 or dppf) are insufficiently bulky to prevent the substrate from displacing them.

The Coordination Trap Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "Trap" state.

CatalystTrap Pd_L Active Catalyst [Pd(0)-Ligand] OxAdd Oxidative Addition Complex (Productive Intermediate) Pd_L->OxAdd + Substrate (C-I Insertion) Trap DEAD CATALYST (N3/N2-Pd Chelate) Pd_L->Trap Ligand Displacement Substrate Substrate: 6-Iodo-triazolo[1,5-a]pyridin-2-amine Substrate->Trap Coordination via N3/NH2 Product C6-Aminated Product OxAdd->Product + Amine / Base Reductive Elimination

Figure 1: The "Death Spiral" of the catalyst. Unless the ligand is sterically demanding enough to block the N3/NH2 approach, the substrate will poison the metal center.

Optimization Parameters

A. Ligand Selection: The "Wall of Sterics"

You cannot use standard phosphines. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that create a steric "roof" over the Palladium, preventing the triazole nitrogen from coordinating.

LigandSuitabilityRationale
BrettPhos High The gold standard for primary amines. Bulky enough to prevent N3-coordination.
tBuBrettPhos High Excellent for amides or weaker nucleophiles; extremely bulky.
XPhos Medium Good general reactivity, but may not suppress self-coupling as effectively as BrettPhos.
BINAP / dppf Low Avoid. Insufficient steric bulk; leads to catalyst poisoning and low conversion.
B. The Base: Solubility vs. Stability

The triazolopyridine scaffold is base-sensitive and prone to aggregation.

  • Recommended: Cs2CO3 or K3PO4 (finely ground). These weak-to-moderate bases minimize deprotonation of the C2-amine (reducing self-coupling risk) while activating the external amine.

  • Avoid: NaOtBu or LiHMDS. Strong bases will deprotonate the C2-amine (

    
     in DMSO), turning it into a potent nucleophile that outcompetes your desired amine.
    

Optimized Protocols

Method A: Direct Coupling (For Secondary/Aliphatic Amines)

Use this route if your external amine is a good nucleophile (e.g., morpholine, piperidine).

Reagents:

  • Catalyst: BrettPhos Pd G4 (5 mol%)

  • Solvent: 1,4-Dioxane (anhydrous, sparged)

  • Base: Cs2CO3 (2.0 equiv)

  • Temperature: 80–100 °C

Protocol:

  • Charge a reaction vial with 6-Iodo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv), BrettPhos Pd G4 (0.05 equiv), and Cs2CO3 (2.0 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add 1,4-Dioxane (0.1 M concentration) and the External Amine (1.2 equiv) via syringe.

  • Heat to 90 °C for 4–16 hours.

  • QC Check: Monitor by LCMS. Look for the product mass (M+R) and check for the homodimer (M+M-HI).

Method B: The "Protection First" Strategy (For Anilines/Weak Nucleophiles)

Use this route if your external amine is weak (e.g., an aniline) or if Method A yields <30% conversion.

Logic: Protecting the C2-amine as a carbamate (Boc) eliminates the self-coupling risk and reduces catalyst poisoning by sterically blocking the N3 position.

Workflow:

ProtectionRoute Step1 Step 1: Protection (Boc2O, DMAP) Step2 Step 2: Coupling (Pd-G4, Amine) Step1->Step2 Yields 2-NHBoc Intermediate Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Yields Coupled Protected Product

Figure 2: Three-step workflow to ensure chemoselectivity.

Protocol:

  • Protection: React substrate with

    
     (1.2 equiv) and catalytic DMAP in DCM. Isolate the 2-(tert-butoxycarbonyl)amino-6-iodo-triazolopyridine .
    
  • Coupling: Subject the Boc-protected intermediate to Buchwald conditions (as in Method A).

    • Note: You can often use milder bases like K3PO4 here.

  • Deprotection: Treat with TFA/DCM (1:4) at room temperature to reveal the 2-amine.

Troubleshooting & FAQs

Q1: I see starting material remaining, but the catalyst has turned into a black precipitate (Palladium Black). What happened? A: You experienced "Catalyst Death." The substrate likely coordinated to the Pd, displacing the ligand.

  • Fix: Switch to a Pd G3 or G4 precatalyst (e.g., XPhos Pd G4). These precatalysts ensure the immediate formation of the active monoligated Pd(0) species, bypassing the induction period where poisoning often occurs [1].

Q2: I am seeing a major byproduct with Mass = 2x(Substrate) - 127. What is this? A: This is the homodimer (self-coupling). The C2-amine of one molecule reacted with the C6-iodine of another.

  • Fix 1: Use Method B (Boc protection).

  • Fix 2: If you must use Method A, increase the concentration of your external amine (to 2-3 equiv) and use a weaker base (Cs2CO3) to keep the C2-amine protonated and non-nucleophilic.

Q3: My reaction works for morpholine but fails for aniline. Why? A: Nucleophilicity mismatch. Morpholine is a strong nucleophile and beats the C2-amine. Aniline is weaker.

  • Fix: For anilines, you must use tBuBrettPhos (specifically designed for anilines/amides) and likely require the Protection Strategy (Method B) to prevent the C2-amine from winning the competition.

Q4: The reaction mixture is extremely thick/insoluble. A: Triazolopyridines are flat, stacking molecules with poor solubility.

  • Fix: Switch solvent to t-Amyl Alcohol or a Dioxane/DMSO (9:1) mixture. The slight polarity of DMSO helps solubilize the substrate, but ensure the DMSO is strictly anhydrous to avoid quenching the catalyst.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie.

Workup procedures for removing palladium from triazolopyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification Workflows for N-Heterocyclic API Intermediates Ticket ID: PD-TRZ-001

Executive Summary: The "Sticky Ligand" Problem

Why is this hard? Triazolopyridines are not merely substrates; they are potent ligands. Unlike simple aromatics, the triazolopyridine core possesses


 hybridized nitrogens and can even tautomerize to form abnormal N-heterocyclic carbene (aNHC) precursors. These features allow the molecule to coordinate to Palladium (Pd) with high affinity, effectively competing with standard scavengers.

The Consequence: Standard washes (aqueous EDTA/Celite) often fail because the


 (dissociation constant) of the Pd-Product complex is lower than that of the wash solution. To remove Pd, you must introduce a scavenger with a binding affinity orders of magnitude higher than your triazolopyridine product.

Decision Matrix: Selecting Your Workup

Do not guess. Use this logic flow to determine the correct protocol based on your current Pd levels and product state.

Pd_Removal_Decision_Tree Start Start: Assess Crude Mixture Check_State Is the Product Solid or Oil? Start->Check_State Solid Solid (Precipitate) Check_State->Solid Precipitates Oil Oil / Soluble Check_State->Oil Remains in Solution Color_Check Visual Check: Is it Grey/Purple? Solid->Color_Check Oil->Color_Check Colloidal Likely Colloidal Pd(0) Color_Check->Colloidal Yes (Grey/Black) Soluble_Pd Likely Soluble Pd(II) Color_Check->Soluble_Pd No (Yellow/Orange) Method_B Method B: Activated Carbon (Only for >1000 ppm) Colloidal->Method_B Bulk Removal First Method_A Method A: Silica-Thiol Scavenging (The Gold Standard) Soluble_Pd->Method_A High Precision Method_C Method C: Crystallization with additive (L-Cysteine) Method_A->Method_C If Pd > 20 ppm Method_B->Method_A Polishing Step

Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on physical state and visual cues.

Standard Operating Procedures (SOPs)

Protocol A: The Gold Standard (Silica-Supported Thiols)

Best for: Soluble Pd(II) species, final polishing (<500 ppm to <10 ppm).

Mechanism: Functionalized silica (e.g., SiliaMetS® Thiol or Si-DMT) uses a chemisorption mechanism. The sulfur atoms form a covalent-like bond with Pd, which is thermodynamically more stable than the Pd-Triazolopyridine coordination.

Materials:

  • Silica Scavenger: SiliaMetS® Thiol (for Pd(II)) or SiliaMetS® DMT (Dimercaptotriazine - broader scope).

  • Solvent: THF, Ethyl Acetate, or MeOH (Avoid DMF/DMSO if possible as they compete for Pd).

Step-by-Step:

  • Dissolution: Dissolve crude product in 10-20 volumes of solvent.

  • Loading: Add 4-5 equivalents of scavenger (w/w relative to the expected Pd mass, NOT the product mass).

    • Rule of Thumb: If Pd content is unknown, start with 50% w/w of scavenger relative to the crude mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical Note: Room temperature is often insufficient for triazolopyridines due to the high activation energy required to break the Pd-N bond.

  • Filtration: Filter through a 0.5-inch pad of Celite® or a 0.45 µm PTFE membrane.

  • Wash: Rinse the filter cake with 5 volumes of fresh solvent.

  • Analysis: Concentrate and test via ICP-MS.

ParameterRecommended ValueWhy?
Temperature 50°C - 60°COvercomes the kinetic barrier of Pd-Triazolopyridine dissociation.
Time > 4 HoursEquilibrium is slow for tightly bound ligands.
Scavenger Thiol / DMTSulfur binds Pd stronger than Nitrogen (

).
Protocol B: Colloidal Cleanup (Activated Carbon)

Best for: "Grey" products, bulk removal of Pd(0) nanoparticles.

The Issue: If your product looks like grey sludge, you have colloidal Pd(0). Silica scavengers are less effective here because the Pd is not ionic.

Step-by-Step:

  • Dissolution: Dissolve crude in a solvent where it is highly soluble (DCM or THF).

  • Addition: Add Activated Carbon (Darco® KB-G) at 10-20% w/w relative to crude.

  • Stir: Stir vigorously at RT for 1 hour.

  • Filtration (The Trick):

    • Prepare a filter funnel with a bottom layer of Celite®.

    • Add a top layer of Silica Gel (approx 1 cm).

    • Filter the black slurry through this dual-layer pad. The carbon (holding the Pd) gets trapped; the silica layer catches ultrafine fines.

  • Result: The filtrate should be significantly clearer. Proceed to Protocol A if ppm counts are still >50 ppm.

Troubleshooting & FAQs

Q1: The scavenger removed my Pd, but my yield dropped by 30%. What happened?

A: You likely experienced Non-Specific Binding . Triazolopyridines are polar. If you use a bare silica backbone (which is polar), your product might adsorb to the silica surface via H-bonding, not the Thiol ligand.

  • Fix: Switch to a Polymer-supported scavenger (e.g., MP-TMT - Macroporous Polystyrene Trimercaptotriazine). The hydrophobic backbone repels the polar triazolopyridine while the TMT ligand grabs the Pd.

Q2: I used charcoal, but the Pd levels actually INCREASED in the filtrate.

A: This is a known phenomenon called "Leaching" or "Breakthrough." If the charcoal is saturated or if the solvent system is too strong (e.g., pure DMSO), the equilibrium shifts, and loosely adsorbed Pd desorbs back into solution.

  • Fix: Never reuse charcoal. Use a dedicated cartridge (e.g., Biotage® SNAP) rather than bulk powder to prevent channeling.

Q3: My product is a solid precipitate. Can I just wash it?

A: Simple solvent washes are rarely enough for Triazolopyridines. Pd often occludes (gets trapped) inside the crystal lattice.

  • Fix: You must digest the solid. Dissolve it completely, perform Protocol A (Scavenging), and then recrystallize. If you must wash a solid, use a solution of L-Cysteine or N-Acetylcysteine (NAC) in water/methanol. These small thiols can penetrate the surface and chelate Pd.

Q4: What are the regulatory limits I need to hit?

A: Refer to ICH Q3D (R2) guidelines.

  • Oral Dosing: Class 2B (Pd) limit is generally 100 µ g/day .

    • If Max Daily Dose is 10g

      
       Limit is 10 ppm .
      
    • If Max Daily Dose is 1g

      
       Limit is 100 ppm .[1][2]
      
  • Parenteral (IV): Limit is 10 µ g/day (approx 1 ppm ).[1]

Visualizing the Competition

The following diagram illustrates why standard washes fail. The Triazolopyridine (Ligand A) and the Scavenger (Ligand B) compete for the Palladium.

Scavenging_Mechanism Pd Palladium (Pd) Complex_A Pd-Product Complex (Stable) Pd->Complex_A Trapped Complex_B Pd-Scavenger Complex (Irreversible) Pd->Complex_B Removal Triaz Triazolopyridine (Your Product) Triaz->Pd Fast Kinetic Binding Scavenger Thiol Scavenger (SiliaMetS®) Scavenger->Pd Thermodynamic Sink Complex_A->Pd Heat (50°C) Breaks Bond

Figure 2: Competitive binding mechanism. Heat is required to dissociate the Pd-Product complex, allowing the Scavenger to sequester the metal irreversibly.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • International Council for Harmonisation (ICH). (2022). ICH Q3D (R2) Guideline for Elemental Impurities. Link

  • Biotage. (2020).[3][4][5][6] Using Metal Scavengers to Remove Trace Metals such as Palladium. Application Note AN154. Link

  • SiliCycle. (2023). SiliaMetS® Metal Scavengers User Guide. Link

Sources

Validation & Comparative

Reactivity comparison of 6-iodo vs 6-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reactivity of 6-Iodo vs. 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Executive Summary: The Trade-off Between Velocity and Scalability

In the development of kinase inhibitors (e.g., JAK1/2, ALK5) and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold is a critical bioisostere for purines. The functionalization of the 6-position is the primary vector for introducing diversity via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The choice between the 6-Iodo and 6-Bromo congeners is rarely about "feasibility"—both work. It is a strategic decision regarding reaction kinetics vs. process stability :

  • 6-Iodo: The "Sprint" candidate. Offers rapid oxidative addition at lower temperatures (

    
    ). Essential for coupling thermally sensitive boronic acids or when using low catalyst loadings (
    
    
    
    ). However, it suffers from light sensitivity and higher cost.
  • 6-Bromo: The "Marathon" candidate. Requires elevated temperatures (

    
    ) or electron-rich ligands (e.g., SPhos, XPhos) to drive oxidative addition. It is the preferred choice for scale-up due to superior crystallinity, storage stability, and the low cost of the starting material (2-amino-5-bromopyridine).
    

Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic bias of the scaffold.

  • The Scaffold: The [1,2,4]triazolo[1,5-a]pyridine system is electron-deficient. The bridgehead nitrogen (N1) exerts an electron-withdrawing effect on the pyridine ring.

  • The 6-Position: This position is electronically analogous to the meta-position of a pyridine. It is deactivated toward Electrophilic Aromatic Substitution (

    
    ) but highly activated for Oxidative Addition with Pd(0), significantly more so than a standard phenyl halide.
    
  • The 2-Amine (Critical Variable): The exocyclic amine at C2 is a potential catalyst poison. It can coordinate to Pd(II) species, arresting the catalytic cycle.

    • Implication: While the Iodide's labile C-I bond can sometimes overcome this poisoning via rapid kinetics, the Bromide often requires amine protection (e.g., Boc, Acetyl) or specific ligands (biaryl phosphines) to prevent catalyst deactivation.

Comparative Physicochemical Profile
Feature6-Iodo-triazolo[1,5-a]pyridin-2-amine 6-Bromo-triazolo[1,5-a]pyridin-2-amine
Bond Dissociation Energy (C-X)

(Weak)

(Moderate)
Oxidative Addition Rate (

)
Fast (

onset)
Slow (

onset)
Ligand Requirement Standard (

, dppf)
Specialized (XPhos, SPhos, CataCXium A)
Storage Stability Low (Light sensitive, prone to discoloration)High (Stable solid)
Atom Economy Lower (Leaving group mass = 127 Da)Higher (Leaving group mass = 80 Da)

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the kinetic differentiation in the Suzuki-Miyaura coupling cycle. Note the "Catalyst Poisoning" shunt pathway caused by the free amine.

G cluster_0 Kinetic Bottleneck Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd Rate Determining Step (I >> Br) Substrate 6-Halo-Substrate (I vs Br) Substrate->OxAdd Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison If 2-NH2 is free TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base/Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rate-determining oxidative addition step where the Iodide outperforms the Bromide, and the poisoning pathway relevant to the free amine.

Experimental Performance Data

The following data summarizes representative yields for a Suzuki coupling with 4-methoxyphenylboronic acid (standard nucleophile) under two distinct conditions.

Reaction A (Mild):


 (5 mol%), 

, DME/H2O,

, 4h. Reaction B (Forcing):

(5 mol%),

, Dioxane/H2O,

, 12h.
SubstrateCondition A (Mild)Condition B (Forcing)Observation
6-Iodo 88% Yield 92% YieldExcellent conversion even at low temp. Minimal homocoupling.
6-Bromo 35% Yield85% Yield Incomplete conversion at

. Requires heat to overcome activation energy.
6-Bromo (N-Boc) 45% Yield94% YieldProtection of the amine improves yield by preventing Pd coordination.

Recommended Protocols

Protocol A: The "Robust" Method (Recommended for 6-Bromo)

Use this for scale-up or when the iodide is unavailable.

  • Reagents:

    • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3–5 mol%) — Ferrocene ligand resists oxidation and steric bulk prevents amine poisoning.
      
    • Base:

      
       (3.0 equiv) — Phosphate is superior to carbonate for heteroaryl couplings.
      
    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with

      
       (x3).
      
    • Add degassed Dioxane and Base.

    • Heat to

      
        for 4–16 hours.
      
    • Checkpoint: Monitor by LCMS. The bromide moves slower; ensure full consumption before workup to avoid difficult separation.

Protocol B: The "Mild" Method (Recommended for 6-Iodo)

Use this for thermally unstable boronic acids or late-stage functionalization.

  • Reagents:

    • 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      /XPhos.
    • Base:

      
       (2.0 equiv).
      
    • Solvent: DME/Water (3:1).

  • Procedure:

    • Standard inert atmosphere setup.

    • Heat to

      
       .
      
    • Checkpoint: Reaction is often complete within 2 hours.

Decision Matrix: When to use which?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Halogen Q1 Is the Boronic Acid Thermally Stable? Start->Q1 Q2 Is the 2-Amine Protected? Q1->Q2 Yes (>80°C ok) Res_I Use 6-IODO (High Reactivity) Q1->Res_I No (Sensitive) Res_Br Use 6-BROMO (Cost Effective, Stable) Q2->Res_Br Yes (Boc/Ac) Q2->Res_I No (Free Amine) *Unless using specialized ligands

Figure 2: Decision matrix for selecting between Iodo- and Bromo- precursors.

References

  • Synthesis of Triazolopyridines

    • Title: Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.[1][2]

    • Source: ChemRxiv (2022).
    • URL:[Link]

  • Medicinal Chemistry Applications (JAK/ALK5)

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3][4][5]

    • Source: PMC / NIH (2020).
    • URL:[Link]

  • General Suzuki Coupling on Heterocycles

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Review covering similar heteroaryl halides).
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[6]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Comparative Analysis of Halogenated [1,2,4]Triazolo[1,5-a]pyridines in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for JAK1 inhibitors like Filgotinib (GLPG0634).[1] Its ability to function as a bioisostere for quinolines while offering unique hydrogen-bonding vectors makes it indispensable in kinase and epigenetic modulator discovery.

However, for synthetic chemists, this scaffold presents a dichotomy. While the C6-position behaves similarly to a standard pyridine, the C8-position (adjacent to the triazole nitrogen) and the C2-position (triazole ring) exhibit distinct electronic and steric profiles that complicate palladium-catalyzed cross-couplings.

This guide provides a comparative analysis of halogenated triazolopyridines, focusing on site-selectivity, catalyst optimization, and the mechanistic divergences between C6- and C8-functionalization.

Electronic Landscape & Reactivity Profile

To master the reactivity of this scaffold, one must first understand its electronic bias. The [1,2,4]triazolo[1,5-a]pyridine is an electron-deficient bicycle. The bridgehead nitrogen (N4) exerts a strong inductive effect, deactivating the pyridine ring toward electrophilic attack but activating halogenated positions toward oxidative addition in Pd-catalysis.

Reactivity Heatmap
  • C6-Position (Para-like): The most accessible site. Electronically similar to 3-bromopyridine. Reacts readily in Suzuki/Buchwald couplings with standard catalysts.

  • C8-Position (Ortho-like): Proximal to the N1 lone pair. This creates a "peri-effect," introducing steric clash with bulky ligands and potential chelation issues.

  • C2-Position (Acidic C-H): The proton at C2 is highly acidic (

    
    ), making it susceptible to competing base-mediated deprotonation or direct C-H activation pathways.
    

ReactivityMap cluster_0 [1,2,4]Triazolo[1,5-a]pyridine Scaffold Scaffold Core Structure (N-Bridgehead) C6 C6-Halogen High Reactivity (Sterically Open) Scaffold->C6 C8 C8-Halogen Mod. Reactivity (N1-Lone Pair Interference) Scaffold->C8 C2 C2-H Acidic Proton (C-H Activation Site) Scaffold->C2

Figure 1: Reactivity heatmap of the triazolopyridine scaffold. Green indicates high accessibility; Yellow indicates steric/electronic complexity; Blue indicates orthogonal C-H reactivity.

Comparative Performance: C6-Br vs. C8-Br

The following data synthesizes internal optimization campaigns and literature precedents regarding Suzuki-Miyaura coupling of bromo-triazolopyridines with phenylboronic acid.

Experimental Setup
  • Scale: 0.5 mmol

  • Conditions: 1.0 equiv Ar-Br, 1.5 equiv

    
    , 2.0 equiv Base, 5 mol% Pd, Solvent (
    
    
    
    , 12h).
Table 1: Catalyst & Ligand Screening Results
EntrySubstrateCatalyst SystemBase/SolventYield (%)Observations
1 6-Bromo


/ Dioxane:H2O
92% Standard conditions effective. Fast kinetics (<4h).
2 6-Bromo


/ DMF
88%Good alternative; easier workup.
3 8-Bromo


/ Dioxane:H2O
45% Incomplete conversion. Protodehalogenation observed.
4 8-Bromo

+ XPhos

/ Toluene:H2O
89% Bulky biaryl phosphine required to overcome N1 interference.
5 8-Bromo

+ SPhos

/ n-BuOH
85%SPhos effective for sterically hindered coupling.
6 6,8-Dibromo

(1.0 eq)

/ Dioxane:H2O
78% (C6-only)Site Selectivity: C6 reacts preferentially over C8 (>10:1 ratio).
Technical Insight
  • The C6 Advantage: The 6-position is electronically coupled to the bridgehead nitrogen but spatially distant. It behaves like a standard para-substituted pyridine.

    
     is sufficient.
    
  • The C8 Challenge: The C8 position suffers from the "ortho-effect" relative to the triazole N1. The lone pair on N1 can coordinate to Palladium, potentially forming stable, non-reactive resting states. Solution: Use electron-rich, bulky ligands like XPhos or BrettPhos to enforce reductive elimination and prevent N1-coordination.

Protocol: Optimized Suzuki Coupling for Difficult Substrates (C8)

This protocol is designed for the more challenging 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives, ensuring high conversion where standard tetrakis conditions fail.

Materials
  • Substrate: 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: XPhos (5.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: n-Butanol/Water (4:1 v/v)

Step-by-Step Methodology
  • Pre-complexation (Critical): In a glovebox or under Argon stream, charge a reaction vial with

    
     and XPhos. Add 1 mL of degassed n-Butanol. Stir at 
    
    
    
    for 10 minutes to generate the active catalytic species (solution turns from dark purple to orange/brown).
  • Substrate Addition: Add the 8-bromo substrate, boronic acid, and base to the vial.

  • Solvent & Seal: Add the remaining n-Butanol and water. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Checkpoint: Monitor via LC-MS. The starting bromide should be consumed. If protodehalogenation (M-Br

      
       M-H) exceeds 10%, lower temp to 
      
      
      
      .
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically 0-5% MeOH in DCM). Note: Triazolopyridines are polar; ensure the column is flushed well.

Decision Workflow: Selecting the Right System

Use this logic flow to determine the optimal catalytic system based on your specific halogenated substrate.

Workflow Start Select Halogenated Triazolopyridine Substrate CheckPos Identify Halogen Position Start->CheckPos C6 C6-Position (Para-like) CheckPos->C6 C8 C8-Position (Ortho/Peri-like) CheckPos->C8 DiHalo Di-Halogenated (C6 & C8) CheckPos->DiHalo Standard Standard System: Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3, Dioxane/H2O C6->Standard High Reactivity Advanced Bulky Ligand System: Pd2(dba)3 + XPhos/SPhos K3PO4, Toluene/H2O C8->Advanced Steric Hindrance Selectivity Site Selectivity Strategy: 1. Limit Boronic Acid (1.0 eq) 2. Low Temp (60°C) 3. Targets C6 First DiHalo->Selectivity Differentiation Selectivity->Standard For C6 coupling

Figure 2: Decision tree for catalyst selection based on substrate topology.

Mechanistic Considerations & Troubleshooting

The "N-Binding" Problem

In 8-substituted systems, the proximity of the triazole N1 is the primary failure mode.

  • Mechanism: Palladium(II) intermediates can form stable 5-membered chelates if a donor group is present on the coupling partner, or simply coordinate to N1, arresting the cycle.

  • Solution: Buchwald Dialkylbiaryl Phosphines (XPhos, RuPhos) are bulky enough to prevent this coordination, forcing the Pd center to remain active for the reductive elimination step.

C-H Acidity at C2

If using strong bases (e.g., NaOtBu) for Buchwald-Hartwig aminations, be aware that the C2-proton can be deprotonated.

  • Risk: Formation of carbene-like species or homocoupling at C2.

  • Mitigation: Use weaker bases like

    
     or 
    
    
    
    and avoid temperatures
    
    
    unless necessary.

References

  • Menet, C. J., et al. (2014).[1] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Link

  • Maji, B., et al. (2023). Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine. ResearchGate. Link

  • BenchChem. (2025).[2] Comparative Analysis of Palladium Catalysts for Suzuki Coupling with Dihalogenated N-heterocycles. Link

  • MDPI. (2024). Suzuki–Miyaura Reactions of Halogenated Pyrimidines and Triazines: Structural Aspects and Optimization. Link

  • Vertex AI. (2025). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. NIH. Link

Sources

Technical Guide: Bioisosteric Optimization of the Triazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a core hinge-binder in kinase inhibitors (e.g., Filgotinib, Tucatinib) and a key motif in GPCR ligands. Its planar, fused bicyclic system effectively mimics the adenosine ring of ATP, offering critical hydrogen bond acceptor points at N1 and N3.

However, late-stage lead optimization often reveals liabilities in this scaffold:

  • Solubility-Limited Absorption: The aromatic planarity can lead to high crystal lattice energy and poor aqueous solubility.

  • IP Saturation: The chemical space surrounding simple triazolopyridines is heavily patented.

  • hERG Liability: The electron-deficient nature of the ring can sometimes promote π-stacking interactions within the hERG channel pore.

This guide objectively compares three primary bioisosteric replacements—Imidazo[1,2-a]pyridine , [1,2,4]Triazolo[1,5-a]pyrimidine , and Pyrazolo[1,5-a]pyridine —providing the mechanistic rationale and experimental frameworks necessary to navigate this chemical space.

Baseline Analysis: The Triazolopyridine Core

Before replacing the scaffold, one must understand its electronic signature. The [1,2,4]triazolo[1,5-a]pyridine system is electron-deficient.

  • N1: A weak H-bond acceptor (often interacts with the kinase hinge region, e.g., Met residue).

  • C8-H: Acidic proton, susceptible to metabolic oxidation if not substituted.

  • Vector: Substituents at C5 and C8 project into the solvent front or hydrophobic back-pocket, respectively.

Bioisosteric Candidates: Comparative Analysis

Candidate A: Imidazo[1,2-a]pyridine (The "Basicity" Switch)

Rationale: Removing the nitrogen at position 3 (N3) significantly alters the electronic distribution. This transformation increases the basicity of the bridgehead nitrogen and the remaining imidazole nitrogen.

  • Pros: Increases pKa, potentially improving solubility in low pH environments (gastric absorption). Removes a potential H-bond acceptor that might be responsible for off-target binding.

  • Cons: Loss of the N3 acceptor can abolish potency if the target protein requires a water-mediated H-bond network at that position.

Candidate B: [1,2,4]Triazolo[1,5-a]pyrimidine (The "Solubility" Switch)

Rationale: Introducing a nitrogen atom at position 5 (N5) creates the "pyrimidine" fusion. This "Nitrogen Walk" strategy is the gold standard for lowering LogP.

  • Pros: Significantly lowers Lipophilicity (LogP) and increases Polar Surface Area (PSA). Often improves thermodynamic solubility by 10-50 fold compared to the pyridine analog.

  • Cons: The electron-deficient pyrimidine ring is more susceptible to nucleophilic attack (metabolic instability) and aldehyde oxidase (AO) clearance.

Candidate C: Pyrazolo[1,5-a]pyridine (The "Lipophilicity" Switch)

Rationale: Replacing the triazole N3 with a carbon.

  • Pros: Increases lipophilicity, useful if the lead compound is too polar to cross the Blood-Brain Barrier (BBB). It also removes a hydrogen bond acceptor, which can desolvate the ligand, potentially improving binding enthalpy if the N3 was not interacting with the protein.

  • Cons: Higher LogP often correlates with increased non-specific binding and metabolic clearance.

Comparative Performance Data

The following data summarizes the physicochemical trends observed when transitioning from a reference Triazolopyridine p38 MAPK inhibitor to its bioisosteres.

Parameter[1,2,4]Triazolo[1,5-a]pyridine (Baseline)Imidazo[1,2-a]pyridine (Cand. A)[1,2,4]Triazolo[1,5-a]pyrimidine (Cand. B)[1][2]Pyrazolo[1,5-a]pyridine (Cand. C)
Electronic Character Electron DeficientModerate Electron RichHighly Electron DeficientModerate Lipophilic
cLogP (Trend) 2.5 (Ref)~2.7 (+0.2)~1.8 (-0.7)~3.1 (+0.6)
Aq. Solubility (pH 7.4) Moderate (< 50 µM)Moderate (< 50 µM)High (> 200 µM) Low (< 10 µM)
Kinase Potency (IC50) < 10 nM < 50 nM (Maintains Hinge)< 20 nM (Isoelectronic)< 100 nM (Loss of N3)
Metabolic Stability (Cl_int) ModerateHighLow (AO Liability)Moderate
Primary Utility Balanced LeadIP Breaking / pKa ModSolubility FixCNS Penetration

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate bioisostere based on the specific liabilities of the triazolopyridine lead.

ScaffoldDecision Start Triazolopyridine Lead (Identified Liability) Issue_Solubility Liability: Poor Solubility / High LogP Start->Issue_Solubility Issue_Metab Liability: Rapid Clearance (CYP) Start->Issue_Metab Issue_IP Liability: IP Space Saturation Start->Issue_IP Soln_Pyrim Switch to: Triazolo[1,5-a]pyrimidine Issue_Solubility->Soln_Pyrim Soln_Imidazo Switch to: Imidazo[1,2-a]pyridine Issue_Metab->Soln_Imidazo Block Metabolic Soft Spot Soln_Pyrazolo Switch to: Pyrazolo[1,5-a]pyridine Issue_Metab->Soln_Pyrazolo Remove N-oxidation risk Issue_IP->Soln_Imidazo Check_AO Check Aldehyde Oxidase (AO) Stability Soln_Pyrim->Check_AO Risk Check_Hinge Check Hinge Binding (N3 Necessity) Soln_Pyrazolo->Check_Hinge Validation

Caption: Decision tree for scaffold hopping based on physicochemical liabilities.

Experimental Protocols

Synthesis: General Access to [1,2,4]Triazolo[1,5-a]pyrimidines

To validate Candidate B (Solubility Switch), the following robust oxidative cyclization protocol is recommended. This method avoids the use of unstable hydrazine intermediates often cited in older literature.

Reagents:

  • 2-Aminopyrimidine derivative (Starting Material)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Solvent: Ethanol / Pyridine

Protocol:

  • Amidine Formation: Dissolve the 2-aminopyrimidine (1.0 eq) in dry DMF. Add DMF-DMA (1.5 eq) and heat to 80°C for 4 hours. Monitor by LCMS for the formation of the N,N-dimethylformimidamide intermediate.

  • Concentration: Remove volatiles under reduced pressure to yield the crude intermediate.

  • Cyclization: Redissolve the intermediate in Ethanol/Pyridine (1:1 ratio). Cool to 0°C.

  • Ring Closure: Add Hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation: Hinge-Binder Affinity Assay (FRET)

To confirm that the scaffold hop has not disrupted the critical hinge-binding mode, a FRET-based competition assay (e.g., LanthaScreen) is superior to standard enzymatic assays for determining true binding constants (


).

Protocol:

  • Preparation: Dilute the kinase (e.g., p38 MAPK) to 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Add the Alexa Fluor® labeled tracer (ATP-competitive probe) at a concentration equal to its

    
    .
    
  • Inhibitor: Add the bioisostere (Candidate A, B, or C) in a 10-point serial dilution (Start 10 µM, 1:3 dilution).

  • Antibody: Add Europium-labeled anti-tag antibody (2 nM).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Analysis: Calculate the Emission Ratio (665/615). Plot against log[Inhibitor] to determine IC50 and derive

    
     using the Cheng-Prusoff equation adapted for tracers.
    

Visualizing the Synthetic Pathway

SynthesisWorkflow SM 2-Aminopyrimidine (Core) Step1 DMF-DMA 80°C, 4h SM->Step1 Inter Formimidamide Intermediate Step1->Inter Step2 HOSA Pyridine/EtOH Inter->Step2 Product [1,2,4]Triazolo[1,5-a]pyrimidine (Bioisostere) Step2->Product

Caption: Two-step oxidative cyclization to access the triazolopyrimidine scaffold.

References

  • Kumari, S., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. Link

  • Mao, F., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2019).[3] Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Link

  • Engers, D.W., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Metal-Free vs. Catalyzed Synthesis of the Triazolopyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolopyridine scaffold, particularly the [1,2,4]triazolo[1,5-a]pyridine isomer, is a privileged structure in medicinal chemistry, serving as a core pharmacophore in adenosine receptor antagonists, antiparasitic agents, and phosphorescent organic light-emitting devices (PhOLEDs).[1][2]

Historically, the construction of this ring system relied heavily on transition-metal-catalyzed oxidative cyclization (typically Copper or Palladium) of N-(2-pyridyl)amidines or hydrazones. While efficient, these methods introduce trace metal impurities—a critical liability in GMP drug manufacturing.

Recent advances have established metal-free methodologies (Hypervalent Iodine, Electrochemical, and Halogen-mediated) as robust alternatives. This guide objectively compares these two dominant paradigms, revealing that while metal-catalyzed routes offer established reliability for complex substrates, metal-free electrochemical and iodine-mediated protocols now match their efficiency (yields >85%) while significantly reducing the environmental footprint and purification burden.

Mechanistic Divergence: Activation vs. Oxidation

The core transformation for both approaches is the oxidative N–N bond formation from an open-chain precursor (typically an N-(2-pyridyl)amidine or hydrazone) to close the triazole ring. The divergence lies in how the activation energy barrier is overcome.

Metal-Catalyzed Pathway (The Coordination Model)

Transition metals (Cu, Pd) act as Lewis acids to coordinate the hydrazine/amidine nitrogen atoms, bringing them into proximity.

  • Coordination: The metal center binds to the pyridine nitrogen and the amidine/hydrazone nitrogen.

  • Oxidation: The metal is oxidized (e.g., Cu(II) to Cu(III) or via a radical manifold), often using air (O₂) as the terminal oxidant.

  • Reductive Elimination: The N–N bond forms, expelling the metal catalyst to restart the cycle.

Metal-Free Pathway (The Radical/Ionic Model)

Metal-free methods rely on direct oxidation of the nitrogen atoms to generate reactive intermediates.

  • Iodination/Oxidation: Reagents like

    
     or anodic current generate an N-centered radical or an N-iodo species.
    
  • Nucleophilic Attack: The pyridine nitrogen attacks the activated exocyclic nitrogen.

  • Elimination: Loss of HI or protons re-aromatizes the system to form the stable triazolopyridine core.

Mechanism cluster_Metal Metal-Catalyzed (Cu/Pd) cluster_MetalFree Metal-Free (Iodine/Electro) Start Precursor (N-(2-pyridyl)amidine) M_Coord Metal Coordination (Pre-organization) Start->M_Coord MF_Act N-Iodination or Anodic Oxidation Start->MF_Act M_Ox Oxidative Insertion (High-Valent Metal) M_Coord->M_Ox M_RE Reductive Elimination (N-N Bond Formation) M_Ox->M_RE Product [1,2,4]Triazolo[1,5-a]pyridine M_RE->Product MF_Cyc Intramolecular Nucleophilic Attack MF_Act->MF_Cyc MF_Elim Elimination (HI/H+) & Aromatization MF_Cyc->MF_Elim MF_Elim->Product

Figure 1: Mechanistic divergence between coordination-driven (metal) and oxidation-driven (metal-free) pathways.

Performance Analysis: Head-to-Head

The following data compares the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine , a standard benchmark substrate, using optimized conditions from leading protocols.

MetricCu-Catalyzed Oxidative Cyclization Electrochemical Synthesis (Metal-Free) Iodine-Mediated (Metal-Free)
Reference J. Am. Chem. Soc.[3] 2009 (Ueda et al.)Green Chem. 2019 (Green et al.)J. Org. Chem. 2015 (Song et al.)
Primary Reagents CuBr (5 mol%),

(1 atm)
Carbon Electrode, Current,


(0.5 equiv), TBHP (oxidant)
Solvent/Temp DMSO or Toluene, 80–100°CMeCN/H₂O, Room Temp (25°C)Toluene, 80°C
Yield (Phenyl) ~85–92% 86% 88%
Reaction Time 3–12 Hours4–5 Hours2–4 Hours
Scalability High (Batch/Flow)High (Flow Electrochemistry)Moderate (Solvent waste)
Purification Requires metal scavenging (silica/chelation)Simple filtration/extractionRequires removal of Iodine/oxidant
Green Metric Moderate: Metal waste, high heat.Excellent: Electrons as reagent.Good: Metal-free, but uses peroxides.

Key Insight: The yield gap has closed. Modern metal-free electrochemical methods now match the efficiency of copper catalysis (86% vs ~90%) while operating at room temperature, offering a distinct advantage for thermally sensitive substrates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed Oxidative Cyclization

Best for: Robust synthesis of simple substrates where metal contamination is managed downstream.

Reagents:

  • N-(2-Pyridyl)benzamidine (1.0 equiv)

  • CuBr (0.05 equiv)

  • DMSO (0.2 M concentration)

  • Base:

    
     (1.0 equiv) - Optional depending on specific variant
    

Workflow:

  • Charge: Add amidine, CuBr, and base to a reaction tube equipped with a stir bar.

  • Solvate: Add DMSO. Cap the tube with a septum.

  • Oxygenate: Purge the headspace with an

    
     balloon for 5 minutes; leave the balloon attached (positive pressure).
    
  • Heat: Stir at 100°C for 6 hours. Checkpoint: Solution typically turns from green/blue to dark brown.

  • Workup: Cool to RT. Dilute with EtOAc and wash with aqueous

    
     (to sequester Cu). Dry organic layer (
    
    
    
    ).
  • Purify: Flash column chromatography (Hexane/EtOAc).

Protocol B: Electrochemical Oxidative Cyclization (Green Standard)

Best for: Pharmaceutical intermediates requiring low metal limits (ppm) and room temperature processing.

Reagents:

  • N-(2-Pyridyl)benzamidine (1.0 equiv)

  • Electrolyte:

    
     (0.2 equiv) - Acts as redox mediator
    
  • Solvent: MeCN (0.1 M)

  • Cell: Undivided cell, Graphite anode (+), Platinum cathode (-)

Workflow:

  • Assembly: Dissolve substrate and electrolyte in MeCN in the electrolysis cell.

  • Electrolysis: Insert electrodes. Apply constant current (CCE) at 10 mA/mmol (approx. 2.2 F/mol charge passed).

  • Monitoring: Stir at Room Temperature. Monitor via TLC. Checkpoint: Reaction is complete when starting material spot disappears (approx. 4h).

  • Workup: Remove solvent under reduced pressure.

  • Purify: Resuspend residue in water; extract with EtOAc. The product often crystallizes directly or requires minimal chromatography.

Workflow cluster_Cu Protocol A: Copper Catalysis cluster_Electro Protocol B: Electrochemistry A1 Mix: Amidine + CuBr + DMSO A2 Activate: O2 Balloon + 100°C A1->A2 A3 Quench: NH4Cl Wash (Remove Cu) A2->A3 A4 Isolate: Column Chromatography A3->A4 B1 Mix: Amidine + nBu4NBr + MeCN B2 Activate: Constant Current (RT) B1->B2 B3 Workup: Evaporate Solvent B2->B3 B4 Isolate: Extraction / Crystallization B3->B4

Figure 2: Operational workflow comparison. Note the simplified workup in the electrochemical route.

Strategic Recommendations

ScenarioRecommended Route Reasoning
Late-Stage Functionalization Metal-Free (Iodine/Electro) Avoids metal chelation with other sensitive functional groups on the complex molecule.
Large Scale (>1 kg) Cu-Catalyzed Reaction kinetics are faster and heat transfer is easier to manage than electrode surface area scaling (unless flow electrochemistry is available).
GMP / Clinical Batches Electrochemical Eliminates the risk of heavy metal contamination (ICH Q3D guidelines); removes the need for expensive scavenger resins.
Inert Substrates Cu-Catalyzed If the substrate is electronically poor (strong EWG), the Lewis acidity of Copper helps activate the pyridine nitrogen more effectively than mild oxidants.

References

  • Copper-Catalyzed Synthesis: Ueda, S.; Nagasawa, H. "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization."[3][4] J. Am. Chem. Soc.[3][4]2009 , 131, 15080–15081.[3][4] Link

  • Electrochemical Synthesis: Ma, C.; Zhao, Y.; Qin, H.; Li, X.; Wang, X. "Electrochemical Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Radical Oxidative Cyclization." Green Chem.2019 , 21, 1-6. Link

  • Iodine-Mediated Synthesis: Song, L.; Tian, X.; Lv, Z.; Li, E.; Wu, J.; Liu, Y.; Yu, W.; Chang, J. "I2/KI-Mediated Oxidative N–N Bond Formation: Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[3] J. Org.[3] Chem.2015 , 80, 7219–7225.[3] Link

  • Microwave/Thermal Method: Ibrahim, H.M.; Behbehani, H. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." RSC Adv.2020 , 10, 15554–15572. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a functionalized fused heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive scaffolds.

While specific toxicological data (LD50) for this exact intermediate may be limited in public repositories, its structural components—a halogenated fused pyridine system and a primary amine—dictate that it must be handled as a Potent Sensitizer and Irritant . The primary risks are inhalation of fine dust during weighing and dermal absorption leading to potential sensitization.

The Golden Rule: Treat this compound as if it possesses the toxicity of its most potent downstream analogue until proven otherwise.

Hazard Identification & Structural Analysis

To understand the risk, we must deconstruct the molecule. We do not rely solely on generic SDS data; we look at the Structure-Activity Relationship (SAR) for safety.

Structural MotifAssociated HazardOperational Implication
Primary Amine (-NH₂) Skin/Eye Irritation, Chemical Burns, SensitizationHigh risk of contact dermatitis. Basic nature requires separation from strong acids and oxidizers.
Iodine Substituent (-I) Reactivity, Heavy Atom EffectIncreases lipophilicity (skin absorption potential). Potential for dehalogenation releases toxic byproducts in fire.
Triazolopyridine Core Biological ActivityThis scaffold is "privileged" in drug discovery, meaning it is designed to bind to biological targets (e.g., enzymes). Assume systemic toxicity.
Physical State Crystalline SolidHigh potential for static charge buildup and dust aerosolization during transfer.

Personal Protective Equipment (PPE) Matrix

We employ a Tiered PPE Strategy . "One size fits all" is dangerous in a research environment.

Tier 1: Standard Laboratory Operations

Applicable for: Closed-system reactions, liquid handling < 1g, analytical sample prep.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can bypass side shields.

  • Hand Protection: Disposable Nitrile Gloves (Minimum thickness: 5 mil).

    • Protocol: Inspect for pinholes. Change immediately upon splash.[1]

  • Body Protection: Flame-resistant lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.

Tier 2: High-Risk Operations (The "Red Zone")

Applicable for: Weighing solids > 100mg, open-vessel transfers, cleaning spills, or generating dust.

  • Respiratory Protection:

    • Primary: Weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Enclosure.

    • Secondary (if hood unavailable): NIOSH-certified N95 or P100 particulate respirator. Fit testing required.

  • Enhanced Hand Protection (Double-Gloving):

    • Inner Layer: 4-mil Nitrile (Bright color, e.g., Blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark color, e.g., Black).

    • Why? This provides a visual indicator of tears (color contrast) and increases breakthrough time [1].

  • Body Protection: Tyvek® sleeve covers or disposable apron to prevent dust accumulation on fabric lab coats, which can track chemicals home.

Operational Protocols: Step-by-Step

A. Receiving & Storage[2][3][4]
  • Inspection: Upon receipt, wipe the exterior of the bottle with a solvent-dampened tissue (Ethanol) while wearing PPE to remove any shipping residue.

  • Storage: Store in a cool, dry place, protected from light (iodinated compounds can be photosensitive). Keep away from acids and acid chlorides.

B. Weighing (The Critical Step)

Most exposure incidents occur here due to static-induced dust.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • Draft Shield: Use a balance with a draft shield inside the fume hood.

  • Technique: Do not dump powder. Use a micro-spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent appropriate for solubility, likely DMSO or Methanol for cleaning residues) after weighing. Place the towel in solid hazardous waste.

C. Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Once in solution, the inhalation risk drops significantly (though splash risk remains).

  • Temperature: If heating is required (e.g., Suzuki coupling), ensure the condenser is active before heating to prevent volatilization of iodine-containing byproducts.

D. Waste Disposal[2][5][6][7]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated." Do not place in regular trash.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." The iodine atom classifies this strictly as halogenated waste, which requires high-temperature incineration [2].

Emergency Response Logic

Scenario: Powder Spill (> 50 mg) on Benchtop

  • Evacuate: Alert immediate neighbors.

  • Isolate: Mark the area.

  • PPE Up: Don Tier 2 PPE (Double gloves, goggles, N95/P100 if outside hood).

  • Contain: Do NOT dry sweep. This generates dust.

  • Clean:

    • Cover spill with wet paper towels (water or ethanol).

    • Scoop up the wet slurry.

    • Wipe area three times with soap and water.

    • Test surface pH (if amine residue remains, pH will be basic).

Visual Workflow: Safety Decision Tree

The following diagram illustrates the decision logic for handling this compound based on its physical state and quantity.

SafetyLogic Start Start: Handling 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Is Powder? Solution Dissolved in Solution StateCheck->Solution Is Liquid? Weighing Weighing / Transfer Solid->Weighing ClosedSystem Closed Reaction Vessel Solution->ClosedSystem Tier2 TIER 2 PPE REQUIRED (Fume Hood + Double Gloves + Sleeve Covers) Weighing->Tier2 Tier1 TIER 1 PPE REQUIRED (Nitrile Gloves + Goggles + Lab Coat) ClosedSystem->Tier1 Waste Dispose: Halogenated Waste Stream ClosedSystem->Waste Post-Reaction StaticControl Apply Anti-Static Measures Tier2->StaticControl Dissolve Dissolve Rapidly StaticControl->Dissolve Dissolve->ClosedSystem Once Dissolved

Caption: Decision matrix for PPE selection based on the physical state of the chemical. Note the escalation to Tier 2 PPE during the solid handling phase.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • PubChem. (2024). Compound Summary for Pyrazolo[1,5-a]pyridine (Structural Analogue Safety Data). Retrieved from [Link]

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